BDP5290
説明
Structure
3D Structure
特性
IUPAC Name |
4-chloro-1-piperidin-4-yl-N-(5-pyridin-2-yl-1H-pyrazol-4-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN7O/c18-12-10-25(11-4-7-19-8-5-11)24-15(12)17(26)22-14-9-21-23-16(14)13-3-1-2-6-20-13/h1-3,6,9-11,19H,4-5,7-8H2,(H,21,23)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPVZKUXLOLRECL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C(=N2)C(=O)NC3=C(NN=C3)C4=CC=CC=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BDP5290: A Deep Dive into its Mechanism of Action as a Potent and Selective MRCK Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
Introduction: BDP5290 has emerged as a critical chemical probe for elucidating the cellular functions of the Myotonic Dystrophy Kinase-Related CDC42-binding Kinases (MRCK).[1][2] These serine/threonine kinases, specifically MRCKα and MRCKβ, are key regulators of actin-myosin contractility and have been implicated in cancer cell motility and invasion.[1][3] this compound is a potent and selective small molecule inhibitor of MRCK, offering a valuable tool to dissect its signaling pathways and explore its therapeutic potential.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its biochemical and cellular effects, and providing insights into the experimental protocols used for its characterization.
Core Mechanism: Competitive Inhibition of MRCK
This compound functions as an ATP-competitive inhibitor of MRCKα and MRCKβ.[2] X-ray crystallography has revealed that this compound binds to the nucleotide-binding pocket of the MRCKβ kinase domain.[1] This direct interaction prevents the binding of ATP, thereby inhibiting the kinase's ability to phosphorylate its downstream substrates.
Quantitative Analysis of this compound Potency and Selectivity
The potency and selectivity of this compound have been extensively characterized through in vitro kinase assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) | Ki (nM) |
| MRCKα | 10[4][5] | 10[1] |
| MRCKβ | 100[4] | 4[1] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro.[6] Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half-maximum inhibition.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| MRCKα | 10[4][5] |
| MRCKβ | 100[4] |
| ROCK1 | 5[4] |
| ROCK2 | 50[4] |
This data highlights the selectivity of this compound for MRCKα over MRCKβ and its comparable potency against ROCK1. However, in cellular assays, this compound demonstrates a more pronounced inhibition of MRCK-mediated events.[1]
Signaling Pathway of this compound Action
This compound's inhibition of MRCK directly impacts the regulation of cellular contractility by decreasing the phosphorylation of Myosin Light Chain (MLC).
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the inhibitory activity of this compound against MRCK and other kinases.
Methodology:
-
Assay Buffer Preparation: Prepare a buffer containing 20 mM Tris-HCl (pH 7.4), 0.01% Tween-20, 1 mM DTT, and 0.5 mM MgCl2.[4][7]
-
Component Preparation: In a 96-well plate, combine the kinase (MRCKα or MRCKβ, 8-12 nM final concentration), the fluorescently labeled peptide substrate (FAM-S6-ribosomal protein derived peptide, 100 nM final concentration), and varying concentrations of this compound.[4][7]
-
Initiation of Reaction: Add ATP to a final concentration of 1 µM to initiate the kinase reaction.[4][7]
-
Incubation: Incubate the reaction mixture at room temperature for 60 minutes.[4][7]
-
Termination of Reaction: Stop the reaction by adding an IMAP™ binding reagent, which specifically binds to the phosphorylated substrate.[4]
-
Detection: Measure the fluorescence polarization (FP) of the samples using a plate reader with an excitation wavelength of 470 nm and an emission wavelength of 530 nm.[4]
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to controls (no inhibitor and no enzyme). Determine the IC50 value by fitting the data to a dose-response curve.[4]
Cellular Myosin Light Chain (MLC) Phosphorylation Assay
This cell-based assay determines the effect of this compound on the phosphorylation of MLC, a direct downstream target of MRCK.
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., MDA-MB-231 breast cancer cells) in appropriate media.[1]
-
Treatment: Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated MLC (pMLC) and total MLC.
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Data Analysis: Quantify the band intensities for pMLC and total MLC. Normalize the pMLC signal to the total MLC signal to determine the relative level of MLC phosphorylation.
Cancer Cell Invasion Assay (Boyden Chamber Assay)
This assay assesses the impact of this compound on the invasive potential of cancer cells.
Methodology:
-
Chamber Preparation: Use a Boyden chamber or a similar transwell insert with a porous membrane (e.g., 8 µm pores). Coat the upper surface of the membrane with a basement membrane matrix like Matrigel.[8]
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in serum-free medium in the upper chamber of the insert.[4]
-
Chemoattractant: Add a chemoattractant, such as fetal bovine serum (FBS), to the lower chamber.
-
Treatment: Add varying concentrations of this compound to both the upper and lower chambers.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the invading cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. The extent of invasion is expressed as the average number of cells per field.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of MRCK kinases. Its mechanism of action, centered on the competitive inhibition of ATP binding, leads to a reduction in MLC phosphorylation and subsequent effects on actin-myosin contractility. This ultimately results in the inhibition of cancer cell motility and invasion. The detailed experimental protocols provided herein serve as a valuable resource for researchers seeking to utilize this compound as a tool to further investigate the roles of MRCK in health and disease.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. merckmillipore.com [merckmillipore.com]
BDP5290: A Technical Guide to a Potent MRCK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BDP5290 is a potent and selective small-molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK). This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of this compound. It details the key signaling pathways modulated by this inhibitor and provides comprehensive experimental protocols for its characterization. All quantitative data are summarized in structured tables for ease of reference, and signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding.
Chemical Structure and Properties
This compound, with the IUPAC name 4-Chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, is a synthetic compound developed as a potent inhibitor of MRCK.[1][2] Its chemical and physical properties are summarized in the tables below.
Table 1: Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-Chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide | [1][3] |
| Synonyms | BDP00005290 | [1][2] |
| CAS Number | 1817698-21-7 | [1] |
| Molecular Formula | C₁₇H₁₈ClN₇O | [4] |
| Molecular Weight | 371.82 g/mol | [4] |
| SMILES | Cl.O=C(NC1C=NNC=1C1=CC=CC=N1)C1=NN(C=C1Cl)C1CCNCC1 | [1] |
| InChI Key | AROXEVUAHBCZOW-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Solid Powder | [1] |
| Solubility | Soluble in DMSO | [1] |
| Polar Surface Area | 100.5 Ų | [5] |
| logD | 0.786 | [5] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of MRCKα and MRCKβ.[5][6] MRCK is a serine/threonine kinase that acts as a downstream effector of the Rho GTPase, Cdc42.[2][7] The activation of MRCK by Cdc42 initiates a signaling cascade that plays a crucial role in regulating actin-myosin contractility, cell migration, and invasion.[6][8]
The primary mechanism of action of this compound involves the inhibition of MRCK-mediated phosphorylation of Myosin Light Chain (MLC) at serine 19.[7][9] This phosphorylation is a key event in activating myosin II, which in turn drives the contraction of actin stress fibers and cortical actin bundles.[8] By blocking this phosphorylation, this compound effectively reduces cellular contractility.[10]
Furthermore, MRCK can also phosphorylate and inactivate the myosin phosphatase target subunit 1 (MYPT1), which is a component of the MLC phosphatase complex.[4] This inactivation further contributes to the increase in phosphorylated MLC. MRCK can also phosphorylate and activate LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor.[4] This leads to the stabilization of actin filaments.
The signaling pathway from Cdc42 to the regulation of the actin cytoskeleton, and the point of inhibition by this compound, is illustrated in the following diagram.
References
- 1. The evolutionary history of effectors downstream of Cdc42 and Rac - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolutionary history of effectors downstream of Cdc42 and Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. profiles.foxchase.org [profiles.foxchase.org]
- 6. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myotonic Dystrophy Kinase-Related Cdc42-Binding Kinase Acts as a Cdc42 Effector in Promoting Cytoskeletal Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Myotonic dystrophy kinase-related Cdc42-binding kinase acts as a Cdc42 effector in promoting cytoskeletal reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of BDP5290: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BDP5290 is a potent and selective small-molecule inhibitor of the myotonic dystrophy kinase-related CDC42-binding kinases (MRCK). It was identified through a kinase-focused chemical library screening and subsequent medicinal chemistry efforts. This compound exhibits significant selectivity for MRCKα and MRCKβ over the closely related Rho-associated coiled-coil kinases (ROCK1 and ROCK2). By inhibiting MRCK, this compound effectively reduces the phosphorylation of myosin II light chain (MLC), a key event in the regulation of actin-myosin contractility. This mechanism of action translates to the inhibition of cancer cell motility and invasion, highlighting the therapeutic potential of MRCK inhibition in oncology. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its biochemical and cellular activities, and detailed experimental protocols.
Introduction
The myotonic dystrophy kinase-related CDC42-binding kinases, MRCKα and MRCKβ, are serine/threonine kinases that play a crucial role in regulating actin-myosin contractility.[1] Downstream of the small GTPase Cdc42, MRCK signaling leads to the phosphorylation of myosin II light chain (MLC), which promotes the assembly of contractile actin-myosin filaments.[1] This process is fundamental to various cellular functions, including cell migration, invasion, and morphology. Dysregulation of MRCK activity has been implicated in cancer metastasis, making it an attractive target for therapeutic intervention.[1][2]
The closely related ROCK kinases, ROCK1 and ROCK2, also phosphorylate MLC and are well-established regulators of cellular contractility. However, the distinct subcellular localizations and specific functions of MRCK and ROCK kinases suggest that selective inhibition of each may offer unique therapeutic advantages. This compound was developed as a selective inhibitor of MRCK to investigate its specific roles in cancer progression and as a potential therapeutic agent.[1]
Discovery and Chemical Properties
This compound, with the chemical name 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, was discovered through a high-throughput screening of a kinase-focused small molecule library.[1][3] This was followed by iterative rounds of structure-activity relationship (SAR) chemistry to optimize potency and selectivity.[4]
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) at 1 µM ATP | Ki (nM) |
| MRCKα | - | 10[1] |
| MRCKβ | 17[1] | 4[1] |
| ROCK1 | 230[1] | - |
| ROCK2 | 123[1] | - |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | EC50 (nM) |
| MDA-MB-231 (doxycycline-inducible MRCKβ) | MLC Phosphorylation | 166[1] |
| MDA-MB-231 (doxycycline-inducible ROCK1) | MLC Phosphorylation | 501[1] |
| MDA-MB-231 (doxycycline-inducible ROCK2) | MLC Phosphorylation | 447[1] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of MRCKα and MRCKβ.[4] By binding to the ATP-binding pocket of the kinase domain, it prevents the phosphorylation of downstream substrates, most notably MLC. The inhibition of MLC phosphorylation disrupts the formation of contractile actin-myosin structures, leading to a reduction in cell motility and invasion.[1][2]
Caption: this compound inhibits the MRCK signaling pathway.
Experimental Protocols
In Vitro Kinase Assay
This protocol is based on a fluorescence polarization immunoassay (IMAP) format.
Materials:
-
Recombinant MRCKα, MRCKβ, ROCK1, and ROCK2 kinases
-
FAM-labeled S6-ribosomal protein-derived peptide substrate
-
ATP
-
MgCl2
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.01% Tween-20, 1 mM DTT)
-
IMAP Binding Reagent
-
384-well microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the kinase (final concentration ~8-12 nM), the FAM-labeled peptide substrate (final concentration ~100 nM), and the this compound dilution.
-
Initiate the kinase reaction by adding ATP (final concentration 1 µM) and MgCl2.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding the IMAP binding reagent.
-
Incubate for an additional 30 minutes at room temperature to allow for the binding of the phosphorylated peptide to the binding reagent.
-
Measure the fluorescence polarization on a plate reader.
-
Calculate the percent inhibition relative to no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Determine IC50 values by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro kinase assay.
Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay
This protocol utilizes cell lines with doxycycline-inducible expression of kinase domains.
Materials:
-
MDA-MB-231 cells engineered to express doxycycline-inducible MRCKβ, ROCK1, or ROCK2 kinase domains
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with phosphatase and protease inhibitors)
-
Antibodies: anti-phospho-MLC (Ser19), anti-total-MLC, and a loading control (e.g., anti-GAPDH)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Plate the engineered MDA-MB-231 cells in multi-well plates.
-
Induce kinase expression by treating the cells with doxycycline for 18 hours.
-
Treat the cells with a range of this compound concentrations for 1-2 hours.
-
Wash the cells with PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MLC and total MLC.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities and normalize the phospho-MLC signal to the total MLC signal.
-
Determine EC50 values by plotting the normalized phospho-MLC levels against the this compound concentration.
Matrigel Invasion Assay
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Transwell inserts with 8.0 µm pore size
-
Matrigel Basement Membrane Matrix
-
Serum-free cell culture medium
-
Cell culture medium with a chemoattractant (e.g., 10% FBS)
-
This compound
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
Procedure:
-
Thaw Matrigel on ice and coat the top of the Transwell inserts with a thin layer. Allow to solidify at 37°C.
-
Resuspend cancer cells in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the coated Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the fixed cells with crystal violet.
-
Count the number of stained cells in several microscopic fields.
-
Calculate the percent invasion relative to a vehicle-treated control.
Structure-Activity Relationship (SAR) and Further Development
While a detailed SAR study for the 2-pyridyl pyrazole (B372694) amide series leading to this compound is not extensively published, its discovery was the result of an iterative medicinal chemistry effort.[4] The crystallographic structure of this compound in complex with the MRCKβ kinase domain has been solved, providing insights into its binding mode.[1] This structural information has guided the development of subsequent, more potent and selective MRCK inhibitors, such as BDP8900 and BDP9066.[5] These newer compounds have demonstrated improved in vitro and in-cell potency and have been used in further preclinical studies, including in vivo models of skin cancer.[5]
Pharmacokinetics and Pharmacodynamics
Conclusion
This compound is a seminal small-molecule inhibitor that has been instrumental in elucidating the biological roles of MRCK kinases. Its high potency and selectivity for MRCK over ROCK have enabled researchers to dissect the specific contributions of MRCK to cellular processes such as contractility, motility, and invasion. While the clinical development of this compound itself has not been pursued, its discovery has paved the way for the development of a new class of anti-cancer therapeutics targeting the MRCK signaling pathway. Further investigation into the therapeutic potential of next-generation MRCK inhibitors is warranted.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. static1.squarespace.com [static1.squarespace.com]
- 5. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
BDP5290: A Technical Guide to its Selectivity Profile for MRCK vs. ROCK Kinases
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of BDP5290, a potent kinase inhibitor, for Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK) versus Rho-associated coiled-coil containing protein kinase (ROCK). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways and workflows to support further research and development.
Quantitative Selectivity Profile
This compound has been characterized as a potent inhibitor of both MRCK and ROCK kinases.[1][2][3] The following tables summarize the in vitro and cell-based inhibitory activities of this compound against isoforms of these kinases.
Table 1: In Vitro Inhibition of MRCK and ROCK by this compound
| Kinase | IC50 (nM) | Ki (nM) | ATP Concentration | Reference |
| MRCKα | 10 | 10 | 1 µM | [3] |
| MRCKβ | 17 | 4 | 1 µM | [3][4] |
| ROCK1 | 230 | - | 1 µM | [4] |
| ROCK2 | 123 | - | 1 µM | [4] |
Note: IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro. Ki values represent the inhibition constant.
Table 2: Cell-Based Inhibition of MRCK and ROCK by this compound
| Kinase Domain Expressed | EC50 (nM) | Cell Line | Assay | Reference |
| MRCKβ | 166 | MDA-MB-231 | MLC Phosphorylation | [4] |
| ROCK1 | 501 | MDA-MB-231 | MLC Phosphorylation | [4] |
| ROCK2 | 447 | MDA-MB-231 | MLC Phosphorylation | [4] |
Note: EC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a cellular context, measured by the phosphorylation of Myosin Light Chain (MLC).
Signaling Pathways
MRCK and ROCK are key regulators of the actin-myosin cytoskeleton and are activated by different Rho family GTPases, leading to distinct cellular outcomes.[1][5]
MRCK Signaling Pathway
MRCK is primarily activated by Cdc42 and Rac1.[1][6] Its downstream signaling promotes cytoskeletal reorganization and has been implicated in cell polarity and migration.[5][6]
ROCK Signaling Pathway
ROCK is a primary effector of RhoA and plays a crucial role in the formation of stress fibers and focal adhesions.[7][8][]
Experimental Protocols
In Vitro Kinase Inhibition Assay (IMAP Fluorescence Polarization)
This protocol describes the methodology used to determine the in vitro IC50 values of this compound against MRCK and ROCK kinases.[3]
Materials:
-
Kinases: Recombinant MRCKα, MRCKβ, ROCK1, ROCK2 (8-12 nM)
-
Substrate: FAM-S6-ribosomal protein derived peptide (100 nM)
-
Cofactor: ATP (1 µM)
-
Inhibitor: this compound (dose-response concentrations from 0.005 to 100 µM)
-
Buffers:
-
MRCK Assay Buffer: 20 mM Tris (pH 7.4), 0.01% Tween-20, 1 mM DTT, 0.5 mM MgCl2
-
ROCK Assay Buffer: 20 mM Tris (pH 7.5), 0.01% Triton X-100, 1 mM DTT, 10 mM MgCl2, 0.25 mM EGTA
-
-
Detection: IMAP binding reagent and buffer
Procedure:
-
Incubate the respective kinase with varying concentrations of this compound.
-
Initiate the kinase reaction by adding the FAM-labeled peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction by adding the IMAP binding reagent.
-
Incubate for an additional 30 minutes to allow the binding of the phosphorylated peptide to the reagent.
-
Measure the fluorescence polarization using a plate reader.
-
Calculate the percentage of inhibition relative to no inhibitor and no enzyme controls.
-
Generate dose-response curves to determine the IC50 values.
Cell-Based MLC Phosphorylation Assay
This protocol outlines the methodology for determining the cellular potency (EC50) of this compound by measuring the phosphorylation of Myosin Light Chain (MLC) in cells engineered to express specific kinase domains.[4][10]
Materials:
-
Cell Line: MDA-MB-231 cells engineered to express doxycycline-inducible kinase domains of ROCK1, ROCK2, or MRCKβ.
-
Inducer: Doxycycline
-
Inhibitor: this compound (varying concentrations)
-
Reagents for Western Blotting: Lysis buffer, primary antibodies (anti-phospho-MLC, anti-total-MLC), secondary antibodies, and detection reagents.
Procedure:
-
Plate the engineered MDA-MB-231 cells.
-
Induce the expression of the specific kinase domain by treating the cells with doxycycline for 18 hours.
-
Treat the cells with a range of this compound concentrations for 60 minutes.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with primary antibodies specific for phosphorylated MLC (p-MLC) and total MLC.
-
Incubate with appropriate secondary antibodies and visualize the protein bands.
-
Quantify the band intensities for p-MLC and total MLC.
-
Calculate the ratio of p-MLC to total MLC for each this compound concentration.
-
Generate dose-response curves to determine the EC50 values.
References
- 1. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of the Rho/ROCK signaling pathway in inhibiting axonal regeneration in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
BDP5290: A Potent Inhibitor of Actin-Myosin Contractility Through Dual MRCK and ROCK Kinase Inhibition
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
BDP5290 is a potent, small-molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinases (MRCK) and Rho-associated coiled-coil kinases (ROCK). These kinases are crucial regulators of actin-myosin contractility, a fundamental cellular process involved in cell motility, invasion, and morphology. By targeting both MRCK and ROCK, this compound effectively suppresses the phosphorylation of Myosin Light Chain (MLC), a key event in the activation of non-muscle myosin II and subsequent contractile force generation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of inhibiting actin-myosin contractility in various pathological contexts, particularly in cancer metastasis.
Introduction
Actin-myosin contractility is a highly regulated process that drives a multitude of cellular functions, including cell migration, cytokinesis, and the maintenance of cell shape.[1] The dysregulation of this process is a hallmark of numerous diseases, most notably cancer, where it contributes significantly to tumor cell invasion and metastasis.[2][3] A critical step in the activation of actin-myosin contractility is the phosphorylation of the regulatory myosin light chain (MLC)[4][5]. This phosphorylation is primarily catalyzed by the serine/threonine kinases ROCK1/2 and MRCKα/β[2][6]. While ROCK kinases are effectors of the RhoA GTPase, MRCK kinases act downstream of Cdc42[7]. The concerted action of these pathways converges on MLC to control cytoskeletal dynamics[4][6].
This compound, chemically known as 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, emerged from a kinase-focused small molecule library screen as a potent inhibitor of both MRCK and ROCK kinases[2][8]. Its ability to target both kinase families makes it a valuable tool for dissecting the roles of these pathways in cellular processes and a potential therapeutic agent for diseases driven by aberrant contractility, such as metastatic cancer.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on actin-myosin contractility by directly targeting the ATP-binding pockets of MRCK and ROCK kinases. X-ray crystallography studies have revealed how this compound interacts with the nucleotide-binding pocket of the MRCKβ kinase domain[2][8]. By inhibiting these kinases, this compound prevents the phosphorylation of their downstream substrate, Myosin Light Chain (MLC), at Thr18 and Ser19. This lack of phosphorylation inhibits the ATPase activity of myosin II, thereby preventing the generation of contractile force required for processes like cell motility and invasion[2][4]. This compound has demonstrated the ability to block MLC phosphorylation at both cytoplasmic actin stress fibers and peripheral cortical actin bundles[2][8].
Signaling Pathway
The signaling pathway leading to actin-myosin contractility and its inhibition by this compound is depicted below. Small GTPases of the Rho family, specifically RhoA and Cdc42, activate their respective downstream effector kinases, ROCK and MRCK. These kinases then phosphorylate MLC, leading to the assembly of actin-myosin filaments and cellular contraction. This compound intervenes by inhibiting both ROCK and MRCK, thereby blocking MLC phosphorylation and subsequent contractility.
Quantitative Data
The inhibitory potency of this compound against its target kinases and its effects in cellular assays have been quantified in several studies. The following tables summarize these key findings.
In Vitro Kinase Inhibition
This compound demonstrates high potency against both ROCK and MRCK isoforms in in vitro kinase assays.
| Target Kinase | IC50 (nM) | Ki (nM) |
| ROCK1 | 5 | N/A |
| ROCK2 | 50 | N/A |
| MRCKα | 10 | 10 |
| MRCKβ | 100 | 4 |
| Data sourced from[9][10][11]. N/A: Not Available. |
Cellular Activity
In cellular contexts, this compound effectively inhibits processes driven by actin-myosin contractility, such as cell invasion and wound closure.
| Cell Line | Assay | Parameter | Value (µM) |
| MDA-MB-231 | Cell Viability | EC50 | >10 |
| MDA-MB-231 | Cell Invasion | Near complete inhibition | 10 |
| MDA-MB-231 | Wound Closure | >60% inhibition | 1 |
| SCC12 | Organotypic Collagen Invasion | Strong inhibition | 2 |
| Data sourced from[2][9][11]. |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
This protocol describes a fluorescence polarization-based assay to determine the in vitro inhibitory activity of this compound against MRCK and ROCK kinases.
References
- 1. Actin-myosin contractility is responsible for the reduced viability of dissociated human embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | inhibitor of both ROCK and MRCK | CAS 1817698-21-7 | ROCK 抑制剂 | 美国InvivoChem [invivochem.cn]
- 11. åå [yeasen.com]
BDP5290: A Potent and Selective MRCK Inhibitor for Probing and Targeting Cytoskeletal Dynamics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The organization and dynamics of the actin-myosin cytoskeleton are fundamental to a multitude of cellular processes, including cell motility, invasion, and morphology. Dysregulation of these processes is a hallmark of various pathologies, most notably cancer metastasis. The myotonic dystrophy-related Cdc42-binding kinases (MRCK) have emerged as critical regulators of cytoskeletal contractility, acting downstream of the Rho GTPase Cdc42. BDP5290 is a potent and selective small molecule inhibitor of MRCK, demonstrating significant utility as a chemical probe to dissect MRCK signaling and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, its effects on cytoskeletal organization, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction to this compound
This compound, with the chemical name 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, was identified through a kinase-focused small molecule library screen as a potent inhibitor of MRCKα and MRCKβ.[1] X-ray crystallography has revealed that this compound interacts with the nucleotide-binding pocket of the MRCKβ kinase domain.[2] Its high selectivity for MRCK over the closely related Rho-associated coiled-coil kinases (ROCK) makes it a valuable tool for distinguishing the specific roles of these two kinase families in regulating actin-myosin contractility.[1][2]
Pharmacological inhibition of MRCK by this compound has been shown to alter cytoskeletal organization, primarily by reducing the phosphorylation of the regulatory myosin light chain (MLC) at both cytoplasmic stress fibers and peripheral cortical actin bundles.[2][3] This leads to a decrease in actin-myosin contractility, which in turn inhibits cell migration and invasion, processes critical for cancer metastasis.[1][3]
Quantitative Data: In Vitro and Cellular Activity of this compound
The potency and selectivity of this compound have been characterized through in vitro kinase assays and cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC₅₀ (nM) | Kᵢ (nM) | Selectivity (fold) vs. MRCKβ |
| MRCKβ | 17 | - | 1 |
| ROCK1 | 230 | - | 86 |
| ROCK2 | 123 | - | 46 |
Data from Unbekandt et al., 2014.[3] Assays were performed at 1 µM ATP.
Table 2: Cellular Potency of this compound in Inhibiting Kinase Activity
| Kinase Expressed | EC₅₀ (nM) |
| MRCKβ | 166 |
| ROCK1 | 501 |
| ROCK2 | 447 |
Data from Unbekandt et al., 2014.[3] Determined in cells expressing doxycycline-inducible kinase domains.
Table 3: Cellular Potency of this compound in Inhibiting Endogenous MLC Phosphorylation
| Cell Line | EC₅₀ (nM) |
| MDA-MB-231 | 316 |
Data from Unbekandt et al., 2014.[3]
Signaling Pathway and Experimental Workflow Visualizations
MRCK Signaling Pathway in Cytoskeletal Organization
The following diagram illustrates the canonical MRCK signaling pathway leading to the regulation of the actin-myosin cytoskeleton.
Caption: MRCK signaling pathway from upstream activation to downstream cytoskeletal effects.
Experimental Workflow: Cell Invasion Assay (Boyden Chamber)
The following diagram outlines a typical workflow for assessing the effect of this compound on cancer cell invasion.
Caption: A typical experimental workflow for a cell invasion assay using this compound.
Detailed Experimental Protocols
Cell Treatment with this compound for Analysis of MLC Phosphorylation
Objective: To assess the effect of this compound on myosin light chain (MLC) phosphorylation in a cell-based assay.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with phosphatase and protease inhibitors
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Culture overnight in complete medium.
-
Serum Starvation (Optional): To reduce basal levels of MLC phosphorylation, replace the complete medium with serum-free medium and incubate for 18-24 hours.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0-3 µM). Include a vehicle-only control.
-
Cell Treatment: Remove the medium from the wells and add the medium containing the different concentrations of this compound or vehicle.
-
Incubation: Incubate the cells for a predetermined time (e.g., 60 minutes) at 37°C in a CO₂ incubator.
-
Cell Lysis: Place the plate on ice and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Lysate Collection: Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Sample Preparation for Western Blot: Transfer the supernatant to new tubes. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Prepare samples for Western blotting by adding Laemmli sample buffer and boiling.
Western Blotting for Phosphorylated MLC (pMLC)
Objective: To quantify the levels of phosphorylated MLC in cell lysates treated with this compound.
Materials:
-
Cell lysates from the cell treatment protocol
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-MLC2 (Ser19) and an antibody for a loading control (e.g., anti-GAPDH or anti-total MLC2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pMLC, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with an antibody for a loading control to normalize the pMLC signal.
-
Quantification: Densitometry analysis of the Western blot bands is performed to quantify the relative levels of pMLC in each sample.
Cell Invasion Assay (Boyden Chamber)
Objective: To evaluate the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) and companion plates
-
Matrigel or another basement membrane extract
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Add a thin layer of the diluted Matrigel to the upper surface of the Boyden chamber inserts and allow it to solidify at 37°C.
-
Cell Preparation: Culture cancer cells to sub-confluency. Serum-starve the cells for 18-24 hours prior to the assay.
-
Cell Seeding: Harvest the serum-starved cells and resuspend them in serum-free medium containing the desired concentrations of this compound or vehicle control. Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant Addition: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the companion plate.
-
Incubation: Place the inserts into the wells of the companion plate and incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
Removal of Non-invading Cells: After incubation, carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fixation: Fix the invading cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 10-20 minutes.
-
Staining: Stain the fixed cells by immersing the inserts in a staining solution for 10-20 minutes.
-
Washing: Gently wash the inserts in water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the stained, invaded cells on the underside of the membrane using a microscope. Count the number of invaded cells in several random fields of view for each insert to quantify cell invasion.
Conclusion
This compound is a powerful and selective tool for investigating the role of MRCK in cytoskeletal organization and dynamics. Its ability to potently inhibit MRCK with high selectivity over ROCK allows for the specific interrogation of MRCK-dependent signaling pathways. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of cell motility, invasion, and other cytoskeleton-dependent processes. The provided visualizations of the MRCK signaling pathway and a common experimental workflow serve to further clarify the context and application of this important chemical probe.
References
Investigating the Biological Activities of MRCK with BDP5290: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myotonic Dystrophy Kinase-Related Cdc42-binding Kinase (MRCK) has emerged as a critical regulator of actin-myosin contractility and cell motility.[1][2] Its involvement in fundamental cellular processes, including epithelial polarization, phagocytosis, and cancer cell invasion, has made it a compelling target for therapeutic intervention.[1][3] This technical guide provides an in-depth overview of the biological activities of MRCK and the utility of BDP5290, a potent and selective small molecule inhibitor, in elucidating MRCK function. We present quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate further research and drug development efforts in this area.
MRCK Signaling and the Mechanism of this compound
MRCKs are serine/threonine kinases that act downstream of the Rho GTPase Cdc42.[2][4] Upon activation by GTP-bound Cdc42, MRCK phosphorylates several substrates that regulate the actin-myosin cytoskeleton.[1][4] A primary function of MRCK is to increase the phosphorylation of Myosin Light Chain (MLC), which in turn promotes actin-myosin contractile force generation, a key driver of cell motility.[1][5] This can occur through direct phosphorylation of MLC or by inhibiting MLC phosphatase via phosphorylation of the myosin-binding subunit of MLC phosphatase (MYPT1).[1][2] MRCK also influences actin filament stabilization by phosphorylating and activating LIM kinases (LIMK1/2), which then phosphorylate and inactivate the F-actin-severing protein cofilin.[1]
This compound, a 2-pyridyl pyrazole (B372694) amide, is a potent inhibitor of MRCKα and MRCKβ.[1][6] X-ray crystallography has revealed that this compound binds to the ATP-binding pocket of the MRCKβ kinase domain, acting as an ATP-competitive inhibitor.[6] This inhibition of MRCK activity by this compound leads to a reduction in MLC phosphorylation, alterations in cytoskeleton organization, and a blockage of cancer cell migration and invasion.[1][6][7]
Quantitative Data
The following tables summarize the key quantitative data for this compound's inhibitory activity against MRCK and its effects on cellular processes.
Table 1: In Vitro Kinase Inhibition by this compound
| Kinase | IC50 | Ki |
| MRCKα | 10 nM[8][9] | 10 nM[1][8] |
| MRCKβ | 100 nM[8][9] | 4 nM[1][8] |
| ROCK1 | 5 nM[8][9] | Not Reported |
| ROCK2 | 50 nM[8][9] | Not Reported |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | EC50 / Effective Concentration |
| MDA-MB-231 | MLC Phosphorylation | Inhibition of pMLC | 316 nM[6] |
| MDA-MB-231 | Matrigel Invasion | Inhibition of invasion | Significant inhibition at 0.1 µM, complete at 10 µM[6][8] |
| SCC12 | 3D Collagen Invasion | Inhibition of invasion | Strongly inhibited at 2 µM[6][7] |
| MDA-MB-231 | Wound Closure | Inhibition of migration | >60% inhibition at 1 µM[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro MRCK Kinase Assay
This protocol is adapted from methods used to characterize MRCK inhibitors.
Objective: To determine the in vitro inhibitory activity of this compound against MRCK.
Materials:
-
Recombinant human MRCKα or MRCKβ
-
This compound
-
ATP
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
Substrate peptide (e.g., a fluorescently labeled peptide derived from a known MRCK substrate)
-
384-well plates
-
Plate reader capable of measuring fluorescence polarization or similar detection method
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant MRCK enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP. The final ATP concentration should be close to the Km for MRCK if known, or a standard concentration (e.g., 10 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Phosphorylated Myosin Light Chain (pMLC)
This protocol is for assessing the effect of this compound on MRCK activity in a cellular context.
Objective: To measure the levels of pMLC in cells treated with this compound.
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-pMLC (Ser19) and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time (e.g., 30-60 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pMLC antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the relative levels of pMLC.
Matrigel Invasion Assay
This protocol is used to evaluate the effect of this compound on the invasive potential of cancer cells.
Objective: To quantify the invasion of MDA-MB-231 cells through a Matrigel barrier in the presence of this compound.
Materials:
-
MDA-MB-231 cells
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
This compound
-
Matrigel Basement Membrane Matrix
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cotton swabs
-
Fixing solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Procedure:
-
Thaw Matrigel on ice overnight and dilute with cold serum-free medium.
-
Coat the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 2 hours to allow it to solidify.
-
Harvest MDA-MB-231 cells and resuspend them in serum-free medium containing different concentrations of this compound or DMSO.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Add complete medium (containing FBS) to the lower chamber as a chemoattractant.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with fixing solution.
-
Stain the fixed cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of invaded cells in several random fields of view using a microscope.
-
Quantify the results and compare the number of invaded cells in the this compound-treated groups to the control group.
Visualizations
MRCK Signaling Pathway
Caption: The MRCK signaling pathway leading to actin-myosin regulation and cell motility, and its inhibition by this compound.
Experimental Workflow for this compound Evaluation
Caption: A generalized experimental workflow for investigating the biological activities of MRCK using the inhibitor this compound.
Conclusion
This compound is a valuable chemical probe for dissecting the multifaceted roles of MRCK in cellular physiology and pathology. Its potency and selectivity, coupled with the detailed experimental protocols provided herein, offer a robust framework for researchers to further investigate MRCK signaling. The continued exploration of MRCK's biological functions, facilitated by inhibitors like this compound, holds significant promise for the development of novel therapeutic strategies, particularly in the context of cancer metastasis.
References
- 1. genome.ucsc.edu [genome.ucsc.edu]
- 2. editxor.com [editxor.com]
- 3. snapcyte.com [snapcyte.com]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of a 3D Co-culture With MDA-MB-231 Breast Cancer Cell Line and Patient-Derived Immune Cells for Application in the Development of Immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Matrigel Invasion Assay Protocol [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
BDP5290's Interaction with the Nucleotide Binding Pocket: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the molecular interactions between the small molecule inhibitor BDP5290 and the nucleotide-binding pocket of Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK). This compound is a potent and selective inhibitor of MRCKα and MRCKβ, kinases implicated in cancer cell motility and invasion.[1] This document details the structural basis of this inhibition, supported by X-ray crystallography data, and presents quantitative biochemical and cell-based assay data. Furthermore, it provides comprehensive experimental protocols for key assays and visualizes the relevant signaling pathways and experimental workflows.
Introduction
The Myotonic Dystrophy Kinase-Related CDC42-Binding Kinases, MRCKα and MRCKβ, are serine/threonine kinases that play a crucial role in regulating actin-myosin contractility.[1] Downstream of the Rho GTPase Cdc42, MRCK phosphorylates myosin light chain (MLC), promoting the generation of contractile forces essential for cell motility and invasion.[1] Given their role in cancer metastasis, MRCK isoforms have emerged as promising therapeutic targets. This compound, a 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, was identified as a potent inhibitor of MRCK through a kinase-focused small molecule library screen.[1] This guide elucidates the mechanism of action of this compound, focusing on its interaction with the MRCKβ nucleotide-binding pocket.
Structural Basis of this compound Inhibition
The interaction of this compound with the nucleotide-binding pocket of MRCKβ has been elucidated through X-ray crystallography, with the complex resolved to a high resolution.[2] This structural data reveals that this compound acts as an ATP-competitive inhibitor, occupying the adenine-binding pocket.
Key Interactions in the Nucleotide Binding Pocket
The binding of this compound within the MRCKβ active site is characterized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. The adenine-binding region, typically occupied by ATP, is a mostly hydrophobic pocket formed by the side chains of Ile82, Val90, Ala103, Tyr155, Tyr156, Leu207, and Phe370.[2]
This compound makes characteristic hydrogen bonding interactions with the hinge backbone of the kinase, specifically with the carbonyl group of Asp154 and the amine group of Tyr156.[2] A notable feature of the this compound-MRCKβ complex is the involvement of a buried water molecule. This water molecule forms a bridge, accepting a hydrogen bond from the amide of this compound and interacting with Glu124 and Thr137 of the kinase.[2][3]
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize the key findings.
In Vitro Kinase Inhibition
| Kinase | IC50 (nM) | Ki (nM) |
| MRCKα | 10 | 10 |
| MRCKβ | 100 | 4 |
| ROCK1 | 5 | - |
| ROCK2 | 50 | - |
| Data sourced from MedchemExpress and Unbekandt et al., 2014.[2][4] |
Cell-Based Inhibition of MLC Phosphorylation
| Kinase | EC50 (nM) |
| MRCKβ | 166 |
| ROCK1 | 501 |
| ROCK2 | 447 |
| Data from cell lines expressing doxycycline-inducible kinase domains, sourced from Unbekandt et al., 2014.[2] |
Signaling Pathway and Experimental Workflow
MRCK Signaling Pathway
This compound inhibits the MRCK signaling pathway, which is initiated by the activation of the small GTPase Cdc42. Activated Cdc42 binds to and activates MRCK, which in turn phosphorylates Myosin Light Chain (MLC). Phosphorylated MLC (pMLC) promotes actin-myosin contractility, leading to cellular processes such as motility and invasion.
Experimental Workflow for this compound Characterization
The characterization of this compound involved a multi-step process starting from a high-throughput screen to identify initial hits, followed by medicinal chemistry optimization. The lead compound, this compound, was then subjected to in vitro and cell-based assays to determine its potency and selectivity, and its binding mode was confirmed by X-ray crystallography.
Experimental Protocols
In Vitro Kinase Inhibition Assay (IMAP Fluorescence Polarization)
This assay quantifies the inhibitory effect of this compound on MRCK and ROCK kinases.
Materials:
-
Recombinant MRCKα, MRCKβ, ROCK1, and ROCK2 kinases (8-12 nM)
-
FAM-S6-ribosomal protein derived peptide substrate (100 nM)
-
ATP (1 µM)
-
MgCl2 (0.5 mM for MRCK, 10 mM for ROCK)
-
Assay Buffer (MRCK): 20 mM Tris (pH 7.4), 0.01% Tween-20, 1 mM DTT
-
Assay Buffer (ROCK): 20 mM Tris (pH 7.5), 0.25 mM EGTA, 0.01% Triton X-100, 1 mM DTT
-
This compound (serial dilutions)
-
IMAP binding reagent
Protocol:
-
Incubate the kinase, peptide substrate, and this compound (or DMSO vehicle control) in the respective assay buffer for a brief pre-incubation period.
-
Initiate the kinase reaction by adding ATP and MgCl2.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 2 assay volumes of 0.25% (v/v) IMAP binding reagent in 1x IMAP binding buffer.[4]
-
Incubate for 30 minutes to allow the binding reagent to bind to the phosphorylated peptide.[4]
-
Measure fluorescence polarization on a plate reader (excitation 470 nm, emission 530 nm).[4]
-
Calculate percentage inhibition relative to no inhibitor (0% inhibition) and no enzyme (100% inhibition) controls.[4]
-
Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Myosin Light Chain (MLC) Phosphorylation Assay
This assay measures the ability of this compound to inhibit MRCK- or ROCK-induced MLC phosphorylation in a cellular context.
Materials:
-
Cell lines expressing doxycycline-inducible ROCK1, ROCK2, or MRCKβ kinase domains.
-
Doxycycline (B596269) (1 µg/ml)
-
This compound (serial dilutions)
-
Lysis Buffer: Tris-SDS lysis buffer (50 mM Tris-HCl pH 7.4, 0.5% (v/v) SDS) supplemented with phosphatase and protease inhibitors.
-
Primary antibodies: anti-phospho-MLC (Thr18/Ser19), anti-total MLC, and a loading control antibody (e.g., anti-GAPDH).
-
Secondary antibodies (HRP-conjugated).
-
Chemiluminescent substrate.
Protocol:
-
Plate cells expressing the inducible kinase domains in a 12-well plate.[5]
-
After 24 hours, induce kinase expression by treating with 1 µg/ml doxycycline for 18 hours.[5]
-
Treat the cells with varying concentrations of this compound for 60 minutes.[5]
-
Wash the cells with PBS and lyse with Tris-SDS lysis buffer.[5]
-
Clarify the lysates by passing them through QIAshredder spin columns.[5]
-
Determine protein concentration using a standard protein assay.
-
Perform SDS-PAGE and Western blotting to detect levels of phosphorylated MLC, total MLC, and the loading control.
-
Quantify band intensities and normalize the phospho-MLC signal to total MLC and the loading control.
-
Calculate EC50 values by plotting the normalized phospho-MLC levels against the this compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a potent and selective inhibitor of MRCK kinases that functions by competing with ATP for binding to the nucleotide-binding pocket. The structural and quantitative data presented in this guide provide a comprehensive understanding of its mechanism of action. The detailed experimental protocols offer a practical resource for researchers investigating MRCK signaling and developing novel inhibitors. The insights into this compound's interaction with MRCKβ will aid in the structure-guided design of next-generation inhibitors with improved potency and selectivity for the treatment of cancer and other diseases where MRCK activity is dysregulated.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
BDP5290: A Technical Guide to its Impact on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP5290, with the chemical name 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide, is a potent small molecule inhibitor of the myotonic dystrophy kinase-related CDC42-binding kinases (MRCK) α and β.[1][2] These serine/threonine kinases are key regulators of actin-myosin contractility and have been implicated in cancer cell motility and invasion.[1] this compound also exhibits inhibitory activity against the related Rho-associated coiled-coil containing protein kinases (ROCK) 1 and 2, albeit with lower potency.[1][3] This dual inhibition profile makes this compound a valuable tool for dissecting the roles of these signaling pathways in various cellular processes and a potential starting point for the development of anti-metastatic therapies. This technical guide provides an in-depth overview of the downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
Core Mechanism of Action: Inhibition of the MRCK/ROCK Pathway
The primary and most well-characterized downstream effect of this compound is the inhibition of the MRCK and ROCK signaling cascade, which plays a central role in regulating cytoskeletal dynamics.
The MRCK/ROCK Signaling Axis
Both MRCK and ROCK kinases are downstream effectors of Rho family small GTPases. MRCK is primarily activated by Cdc42 and Rac1, while ROCK is activated by RhoA.[3] Upon activation, both MRCK and ROCK phosphorylate a common set of substrates that ultimately lead to an increase in actin-myosin contractility. A key substrate in this pathway is the Myosin Light Chain (MLC). Phosphorylation of MLC on serine 19 (and threonine 18 for ROCK) activates myosin II ATPase activity, promoting the assembly of myosin filaments and their interaction with actin filaments to generate contractile force. This force is essential for a variety of cellular processes, including cell migration, invasion, and cytokinesis.
This compound, by inhibiting MRCK and ROCK, directly reduces the phosphorylation of MLC.[1] This leads to a decrease in actin-myosin contractility, resulting in the disruption of stress fibers and cortical actin structures.[1] Consequently, cellular processes that rely on this contractility, such as cell motility and invasion, are significantly impaired.[1]
Quantitative Data on this compound Activity
The potency and selectivity of this compound have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Conditions | Reference |
| MRCKα | 10 | In vitro kinase assay | [3] |
| MRCKβ | 100 | In vitro kinase assay | [3] |
| ROCK1 | 5 | In vitro kinase assay | [3] |
| ROCK2 | 50 | In vitro kinase assay | [3] |
| Target | Ki (nM) | Assay Conditions | Reference |
| MRCKα | 10 | Calculated from IC50 and Km of ATP | [1] |
| MRCKβ | 4 | Calculated from IC50 and Km of ATP | [1] |
| Cell Line | Target | EC50 (nM) | Assay | Reference |
| MDA-MB-231 | MRCKβ | 166 | MLC Phosphorylation | [1] |
| MDA-MB-231 | ROCK1 | 501 | MLC Phosphorylation | [1] |
| MDA-MB-231 | ROCK2 | 447 | MLC Phosphorylation | [1] |
A kinome scan of 36 kinases revealed that at a concentration of 10 µM, this compound has a relatively selective profile.[1][4] Besides MRCK and ROCK, the AGC family kinases PRK2 and PKAα, and the CAMK family kinase PhKγ2 were inhibited by more than 75%.[1]
Potential Indirect Effects on Other Signaling Pathways
While the direct effects of this compound are on the MRCK/ROCK pathway, its modulation of the actin cytoskeleton can have indirect consequences on other signaling pathways that are mechanosensitive.
YAP/TAZ Signaling
The Hippo signaling pathway effectors YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are key regulators of cell proliferation and organ size. Their activity is tightly controlled by the cellular mechanical environment, which is dictated by the actin cytoskeleton. Increased cytoskeletal tension promotes the nuclear translocation and activation of YAP/TAZ, leading to the transcription of pro-proliferative and anti-apoptotic genes.
Given that this compound reduces actin-myosin contractility and cytoskeletal tension, it is plausible that it could indirectly lead to the cytoplasmic retention and inactivation of YAP/TAZ. While direct experimental evidence for this compound's effect on YAP/TAZ is currently lacking in the reviewed literature, the known interplay between the Rho-GTPase/ROCK pathway and YAP/TAZ signaling suggests this is a probable downstream consequence.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the effects of this compound.
In Vitro Kinase Inhibition Assay (IMAP Fluorescence Polarization)
This assay measures the ability of this compound to inhibit the phosphorylation of a fluorescently labeled peptide substrate by MRCK or ROCK kinases.
Materials:
-
Recombinant MRCKα, MRCKβ, ROCK1, or ROCK2 kinase
-
FAM-S6-ribosomal protein derived peptide (fluorescent substrate)
-
ATP
-
MgCl2
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Tween-20)
-
IMAP binding reagent
-
384-well microplate
-
Plate reader capable of fluorescence polarization measurements
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase reaction buffer.
-
In a 384-well plate, add the kinase, fluorescent substrate, and ATP to the reaction buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop the reaction by adding the IMAP binding reagent.
-
Incubate for a further 30 minutes to allow the binding of the phosphorylated peptide to the IMAP beads.
-
Measure fluorescence polarization on a plate reader.
-
Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blotting for MLC Phosphorylation
This technique is used to quantify the levels of phosphorylated MLC in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pMLC, anti-total MLC, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or DMSO for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the pMLC signal to total MLC and the loading control.
Cell Invasion Assay (Boyden Chamber)
This assay assesses the effect of this compound on the invasive capacity of cancer cells.
Materials:
-
Boyden chamber inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another basement membrane extract
-
Cell culture medium with and without serum (or other chemoattractants)
-
This compound
-
Cotton swabs
-
Staining solution (e.g., crystal violet)
-
Microscope
Protocol:
-
Coat the top of the Boyden chamber inserts with a thin layer of Matrigel and allow it to solidify.
-
Rehydrate the Matrigel-coated inserts with serum-free medium.
-
In the bottom chamber, add medium containing a chemoattractant (e.g., 10% fetal bovine serum).
-
Harvest cells and resuspend them in serum-free medium containing various concentrations of this compound or DMSO.
-
Add the cell suspension to the top chamber of the inserts.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several fields of view under a microscope.
-
Quantify the extent of invasion relative to the DMSO control.
Conclusion
This compound is a potent and relatively selective inhibitor of MRCK and ROCK kinases. Its primary downstream effect is the reduction of Myosin Light Chain phosphorylation, leading to decreased actin-myosin contractility. This, in turn, inhibits cellular processes such as motility and invasion, making this compound a valuable tool for cancer research and a potential lead compound for the development of anti-metastatic drugs. Further research is warranted to explore the potential indirect effects of this compound on mechanosensitive signaling pathways like YAP/TAZ, which could reveal additional therapeutic opportunities. The experimental protocols provided in this guide offer a framework for the continued investigation of this compound and its role in cellular signaling.
References
Methodological & Application
Application Notes and Protocols: BDP5290 for MDA-MB-231 Invasion Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing BDP5290, a potent and selective inhibitor of myotonic dystrophy kinase-related CDC42-binding kinases (MRCK), to study and inhibit the invasion of MDA-MB-231 human breast cancer cells.
Introduction
Metastasis is a primary cause of mortality in cancer patients, and cell invasion is a critical early step in this process. The MDA-MB-231 cell line is a widely used model for triple-negative breast cancer, known for its highly invasive and metastatic properties. The actin-myosin cytoskeleton, which powers cell motility, is a key driver of cancer cell invasion.[1] Myotonic dystrophy kinase-related CDC42-binding kinases (MRCKα and MRCKβ) are crucial regulators of actin-myosin contractility.[2] this compound has been identified as a potent and selective small-molecule inhibitor of MRCK, demonstrating greater efficacy in reducing MDA-MB-231 cell invasion through Matrigel than the ROCK-selective inhibitor Y27632.[2][3][4] By inhibiting MRCK, this compound reduces the phosphorylation of myosin light chain (MLC), leading to decreased cell motility and invasion.[2]
Data Presentation
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC₅₀ (nM) |
| MRCKβ | 10 |
| ROCK1 | 160 |
| ROCK2 | 190 |
This data is derived from in vitro kinase assays and illustrates the selectivity of this compound for MRCKβ over ROCK kinases.
Experimental Protocols
MDA-MB-231 Invasion Assay Using a Modified Boyden Chamber (Transwell Assay)
This protocol outlines the steps to assess the effect of this compound on the invasion of MDA-MB-231 cells through a Matrigel-coated membrane.
Materials:
-
MDA-MB-231 cells
-
DMEM supplemented with 10% Fetal Bovine Serum (FBS)
-
Serum-free DMEM
-
This compound (stock solution in DMSO)
-
Matrigel™ Invasion Chambers (e.g., BD BioCoat™, 24-well format, 8-µm pore size)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fixation solution (e.g., 100% methanol (B129727) or 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% Crystal Violet in 25% methanol, or DAPI)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Cell Culture and Serum Starvation:
-
Culture MDA-MB-231 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
-
When cells reach 70-80% confluency, aspirate the medium, wash with PBS, and add serum-free DMEM.
-
Incubate the cells for 18-24 hours to induce serum starvation.
-
-
Preparation of Matrigel Chambers:
-
Rehydrate the Matrigel™ Invasion Chambers by adding warm (37°C) serum-free DMEM to the top and bottom chambers.
-
Incubate at 37°C for 2 hours.
-
Carefully remove the rehydration medium from the inserts.
-
-
Cell Seeding and Treatment:
-
Harvest the serum-starved MDA-MB-231 cells using Trypsin-EDTA and neutralize with serum-containing medium.
-
Centrifuge the cells and resuspend the pellet in serum-free DMEM.
-
Count the cells and adjust the concentration to 2.5 x 10⁵ cells/mL.
-
Prepare different concentrations of this compound (and a vehicle control, e.g., DMSO) in the cell suspension.
-
Add 200 µL of the cell suspension (containing 5 x 10⁴ cells) with the desired this compound concentration to the upper chamber of the Matrigel inserts.
-
In the lower chamber, add 500-750 µL of DMEM containing 10% FBS as a chemoattractant.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 20-24 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-invading cells from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the insert in a well containing a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the invading cells by immersing the insert in a staining solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Using an inverted microscope, count the number of stained, invaded cells on the lower surface of the membrane.
-
Capture images from several random fields of view for each insert.
-
Calculate the average number of invaded cells per field for each treatment condition. The results can be expressed as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Signaling Pathway of this compound Action
References
Application Notes and Protocols for Studying Cancer Cell Motility with BDP5290
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cancer cell motility is a critical process in tumor progression and metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to migrate and invade surrounding tissues is dependent on the dynamic remodeling of the actin cytoskeleton, which is regulated by a complex network of signaling pathways. The Myotonic Dystrophy Kinase-Related CDC42-binding Kinases (MRCKα and MRCKβ) have emerged as key regulators of actin-myosin contractility and, consequently, as promising therapeutic targets for inhibiting cancer cell invasion. BDP5290 is a potent and selective small molecule inhibitor of MRCK, demonstrating significant anti-migratory and anti-invasive effects in various cancer cell models.[1][2] These application notes provide detailed protocols for utilizing this compound to study cancer cell motility and signaling.
Mechanism of Action
This compound is a potent inhibitor of MRCKα and MRCKβ.[3] It also exhibits some inhibitory activity against Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2), though with lower potency.[4] MRCK and ROCK are key downstream effectors of the Rho family of small GTPases, particularly Cdc42 and RhoA, respectively. These kinases play a crucial role in regulating the phosphorylation of Myosin Light Chain (MLC), a critical event for initiating actin-myosin contractility and generating the forces required for cell movement.[1][2]
The signaling cascade initiated by active Cdc42 leads to the activation of MRCK. MRCK, in turn, can directly phosphorylate MLC and also phosphorylate and activate LIM kinase (LIMK). Activated LIMK then phosphorylates and inactivates cofilin, an actin-depolymerizing factor. The inactivation of cofilin leads to the stabilization of actin filaments. The combined effect of increased MLC phosphorylation and actin filament stabilization results in enhanced actomyosin (B1167339) contractility, driving cell migration and invasion.[5][6] this compound, by inhibiting MRCK, effectively blocks these downstream events, leading to a reduction in cancer cell motility.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in various assays.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase | IC50 (nM) |
| MRCKβ | 4 |
| MRCKα | 10 |
| ROCK1 | 86-fold less potent than for MRCKβ |
| ROCK2 | 46-fold less potent than for MRCKβ |
Data compiled from in vitro kinase assays.[3][4]
Table 2: Cellular Activity of this compound in MDA-MB-231 Breast Cancer Cells
| Assay | This compound Concentration | Observed Effect |
| Matrigel Invasion | 0.1 µM | Reduction in invasion |
| Matrigel Invasion | 10 µM | Virtually complete inhibition of invasion |
| Wound Healing | 1 µM | >60% inhibition of wound closure |
Data based on studies using the MDA-MB-231 human breast cancer cell line.[2]
Table 3: Efficacy of this compound in SCC12 Squamous Cell Carcinoma Cells
| Assay | This compound Concentration | Observed Effect |
| 3D Collagen Invasion | 2 µM | Strong inhibition of invasion |
Data from studies on human SCC12 squamous cell carcinoma cells.[1]
Experimental Protocols
Herein are detailed protocols for key experiments to study the effect of this compound on cancer cell motility.
Protocol 1: Wound Healing (Scratch) Assay
This assay is used to assess collective cell migration.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (stock solution in DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a wound making tool
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cancer cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Starvation (Optional): Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours. This helps to minimize cell proliferation, ensuring that wound closure is primarily due to cell migration.
-
Creating the Wound: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or complete medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO) to the respective wells.
-
Image Acquisition: Immediately after adding the treatment (0 hour time point), capture images of the scratch wound using a microscope at 4x or 10x magnification. Mark the location of the images to ensure the same field is captured at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C in a 5% CO2 incubator. Capture images of the same wound areas at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
Data Analysis: Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial wound area for each treatment condition.
Protocol 2: Transwell Migration Assay
This assay measures the chemotactic migration of individual cells.
Materials:
-
Cancer cell line of interest (e.g., SCC12)
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound (stock solution in DMSO)
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Inhibitor Treatment: Add the desired concentrations of this compound (e.g., 0.5, 2, 10 µM) or vehicle control to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Assay Setup: Add 600 µL of medium containing a chemoattractant to the lower chamber of the 24-well plate. Place the Transwell insert into the well.
-
Cell Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
Removal of Non-migrated Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in fixation solution for 20 minutes. Subsequently, stain the cells with Crystal Violet solution for 15 minutes.
-
Washing and Imaging: Gently wash the inserts with water to remove excess stain. Allow the inserts to air dry.
-
Quantification: Count the number of migrated cells in several random fields of view using a microscope. Alternatively, the stain can be eluted and the absorbance measured.
Protocol 3: Matrigel Invasion Assay
This assay is a modification of the Transwell migration assay to assess the invasive potential of cells through an extracellular matrix barrier.
Materials:
-
All materials from Protocol 2
-
Matrigel Basement Membrane Matrix
-
Cold, serum-free medium
-
Cold pipette tips
Procedure:
-
Coating Transwell Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium to the desired concentration. Add a thin layer (e.g., 50-100 µL) of the diluted Matrigel to the upper chamber of the Transwell inserts.
-
Solidification: Incubate the coated inserts at 37°C for at least 30-60 minutes to allow the Matrigel to solidify.
-
Cell Preparation and Treatment: Follow steps 1 and 2 from the Transwell Migration Assay protocol.
-
Assay Setup and Incubation: Follow steps 3, 4, and 5 from the Transwell Migration Assay protocol. The incubation time for invasion assays may need to be longer (e.g., 24-48 hours).
-
Analysis: Follow steps 6, 7, 8, and 9 from the Transwell Migration Assay protocol to fix, stain, and quantify the invaded cells.
Protocol 4: Western Blot Analysis of MLC and Cofilin Phosphorylation
This protocol is to assess the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-MLC, anti-total-MLC, anti-phospho-cofilin, anti-total-cofilin, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
Recommended solvent and storage conditions for BDP5290
For Researchers, Scientists, and Drug Development Professionals
Introduction
BDP5290 is a potent small molecule inhibitor of both Rho-associated coiled-coil containing protein kinases (ROCK) and myotonic dystrophy kinase-related CDC42-binding kinases (MRCK).[1][2] It demonstrates inhibitory activity against ROCK1, ROCK2, MRCKα, and MRCKβ.[1][2] This document provides detailed guidelines for the recommended solvent, storage conditions, and experimental use of this compound.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 4-Chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide | [3] |
| Molecular Formula | C₁₇H₁₈ClN₇O | [1] |
| Molecular Weight | 371.82 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 1817698-21-7 | [1] |
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The following table summarizes the recommended solvent and storage conditions.
| Form | Solvent | Concentration | Storage Temperature | Shelf Life | Reference |
| Solid Powder | - | - | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |||
| Stock Solution | DMSO | 12.5 mg/mL (33.62 mM) | -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Note: It is recommended to use freshly opened, hygroscopic DMSO for the preparation of stock solutions.[1] Ultrasonic treatment may be required to fully dissolve the compound.[1] For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
Biological Activity
This compound is a potent inhibitor of ROCK and MRCK kinases, which are key regulators of the actin-myosin cytoskeleton.[4] The inhibitory activity of this compound has been quantified with the following IC₅₀ values:
| Target | IC₅₀ (nM) | Reference |
| ROCK1 | 5 | [1] |
| ROCK2 | 50 | [1] |
| MRCKα | 10 | [1] |
| MRCKβ | 100 | [1] |
Signaling Pathway
The ROCK and MRCK kinases are downstream effectors of the Rho family of small GTPases, including RhoA and Cdc42. These kinases play a crucial role in regulating cellular processes such as cell adhesion, migration, and contraction by phosphorylating various substrates, most notably the Myosin Light Chain (MLC).[5] Phosphorylation of MLC promotes the assembly of actin-myosin filaments and increases myosin ATPase activity, leading to enhanced cell contractility. This compound exerts its biological effects by inhibiting this phosphorylation event.
Experimental Protocols
Preparation of this compound Stock Solution
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO to the entire contents of a vial containing a known mass of this compound).
-
Vortex the solution and/or use an ultrasonic bath to ensure the compound is completely dissolved.[1]
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[1]
In Vitro Kinase Inhibition Assay
This protocol is adapted from a published method and can be used to assess the inhibitory activity of this compound against ROCK and MRCK kinases.[1][5]
Materials:
-
Recombinant human ROCK1, ROCK2, MRCKα, or MRCKβ kinase
-
Fluorescently labeled peptide substrate (e.g., FAM-labeled S6 ribosomal protein-derived peptide)
-
ATP
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the kinase and the fluorescently labeled peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution containing EDTA.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Safety Precautions
This compound is for research use only and is not intended for human or veterinary use. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for more detailed safety information.
References
Application Note: In Vitro Kinase Inhibition Profiling of BDP5290
Audience: Researchers, scientists, and drug development professionals.
Introduction
BDP5290 is a potent small-molecule inhibitor targeting the Myotonic Dystrophy Kinase-Related CDC42-Binding Kinases (MRCK) α and β.[1] These serine/threonine kinases are key regulators of actin-myosin contractility and have been implicated in the progression of cancer, particularly in cell motility and invasion.[1][2] this compound was identified through the screening of a kinase-focused chemical library and has demonstrated marked selectivity for MRCK over the related Rho-associated coiled-coil (ROCK) kinases.[1][2] This selectivity allows for the specific investigation of MRCK-driven cellular processes. This document provides a summary of the in vitro kinase inhibition profile of this compound, a detailed protocol for its assessment, and a depiction of its role in relevant signaling pathways.
Signaling Pathway of MRCK and ROCK
The MRCK and ROCK kinase families are primary downstream effectors of the Rho family of small GTPases.[1] Specifically, MRCKα and MRCKβ are activated by Cdc42, while ROCK1 and ROCK2 are activated by RhoA and RhoC.[3][4] Both MRCK and ROCK kinases phosphorylate a similar set of substrates, most notably the Myosin Light Chain 2 (MLC2), at Thr18 and Ser19.[3][5] This phosphorylation activates myosin ATPase activity, which drives the interaction of myosin with filamentous actin (F-actin) to generate contractile force.[3][6] This process is fundamental to cellular functions such as motility and invasion. This compound selectively inhibits MRCK, thereby blocking MLC phosphorylation and downstream events.[2]
Quantitative Kinase Inhibition Profile
This compound demonstrates potent inhibition of MRCKα and MRCKβ. While it also inhibits ROCK1 and ROCK2, it shows significant selectivity for the MRCK kinases, particularly when comparing calculated inhibitory constants (Ki).[2]
| Kinase | IC50 (nM) | Ki (nM) | Assay Conditions |
| MRCKα | 10 | 10[2] | 1 µM ATP[2] |
| MRCKβ | 17[2] | 4[2] | 1 µM ATP[2] |
| ROCK1 | 230[2] | - | 1 µM ATP[2] |
| ROCK2 | 123[2] | - | 1 µM ATP[2] |
| Note: IC50 values can vary based on experimental conditions such as ATP concentration. The data presented is derived from in vitro fluorescence polarization assays.[2] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (IMAP Fluorescence Polarization)
This protocol outlines the methodology used to determine the in vitro potency of this compound against MRCK and ROCK kinases using an Immobilized Metal Ion Affinity Particle (IMAP) fluorescence polarization assay.[5]
Materials:
-
Recombinant kinases: MRCKα, MRCKβ, ROCK1, ROCK2 (Life Technologies)[5]
-
This compound
-
FAM-S6-ribosomal protein-derived peptide (substrate)
-
ATP
-
MgCl2
-
Dithiothreitol (DTT)
-
EGTA
-
Tris buffer (pH 7.4 and 7.5)
-
Tween-20 or Triton X-100
-
IMAP binding reagent (Molecular Devices)[5]
-
384-well assay plates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these concentrations in the appropriate assay buffer.
-
Kinase Reaction (MRCKα and MRCKβ): a. In a 384-well plate, combine 8-12 nM of MRCKα or MRCKβ with the diluted this compound concentrations.[5] b. Add 100 nM FAM-S6-ribosomal protein-derived peptide and initiate the reaction by adding 1 µM ATP.[2] c. The final reaction buffer should contain 20 mM Tris (pH 7.4), 0.5 mM MgCl2, 0.01% Tween-20, and 1 mM DTT.[5] d. Incubate the reaction mixture for 60 minutes at room temperature.[5]
-
Kinase Reaction (ROCK1 and ROCK2): a. In a 384-well plate, combine 8-12 nM of ROCK1 or ROCK2 with the diluted this compound concentrations.[5] b. Add the peptide substrate and initiate the reaction by adding 1 µM ATP.[2] c. The final reaction buffer should contain 20 mM Tris (pH 7.5), 10 mM MgCl2, 0.25 mM EGTA, 0.01% Triton X-100, and 1 mM DTT. d. Incubate the reaction mixture for 60 minutes at room temperature.
-
Reaction Termination and Detection: a. Stop the kinase reaction by adding 2 assay volumes of 0.25% (v/v) IMAP binding reagent.[5] b. Incubate for at least 30 minutes at room temperature to allow the binding reagent to capture the phosphorylated peptide.[5]
-
Data Acquisition: a. Measure the fluorescence polarization on a suitable plate reader, using an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm.[5]
-
Data Analysis: a. Calculate the percent inhibition for each this compound concentration relative to controls (0% inhibition for no inhibitor, 100% inhibition for no enzyme).[5] b. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of MRCK kinases, making it a valuable chemical tool for dissecting the roles of MRCK in cellular processes.[1][2] Its ability to block MLC phosphorylation and subsequent actin-myosin contractility underscores its potential as a therapeutic agent for diseases driven by aberrant cell motility, such as cancer metastasis.[1] The provided protocols offer a robust framework for assessing its inhibitory activity in vitro.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Experimental design for studying epithelial polarization with BDP5290
Application Note: BDP5290
Product Name: this compound
Catalog No.: this compound
Chemical Name: 4-chloro-1-(4-piperidyl)-N-[5-(2-pyridyl)-1H-pyrazol-4-yl]pyrazole-3-carboxamide
Introduction
Epithelial cells are fundamental to the architecture and function of tissues and organs, forming selective barriers and facilitating vectorial transport. This functionality is dependent on apical-basal polarity, characterized by distinct apical and basolateral membrane domains separated by tight junctions. The establishment and maintenance of this polarity are regulated by complex signaling networks, including the PAR and Crumbs complexes, and are critically dependent on the organization of the underlying actin cytoskeleton.
Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK) have emerged as key regulators of actin-myosin contractility downstream of the Cdc42 GTPase.[1] MRCK signaling is essential for the culminating stages of epithelial polarization, promoting the actomyosin-driven segregation of the Par6-aPKC complex to establish the apical domain and drive morphogenesis.[2]
This compound is a potent and selective small-molecule inhibitor of MRCKα and MRCKβ.[3][4] It has been shown to reduce myosin light chain (MLC) phosphorylation, alter cytoskeleton organization, and inhibit cell migration and invasion.[1][3] Notably, the polarization of epithelial cells in MDCK monolayers is sensitive to this compound, making it a valuable chemical tool for investigating the role of MRCK in epithelial biology.[1] This application note provides a detailed experimental design for studying the effects of this compound on the establishment and maintenance of epithelial polarity using a Madin-Darby Canine Kidney (MDCK) cell model.
This compound Signaling Pathway in Epithelial Polarization
This compound exerts its effects by inhibiting MRCK, a critical downstream effector of the polarity-regulating GTPase Cdc42. Activated Cdc42 recruits and activates MRCK at the apical membrane. MRCK then phosphorylates Myosin Light Chain (MLC), promoting actin-myosin contractility. This localized contractility is crucial for the proper localization of apical polarity complexes (e.g., Par6/aPKC) and the morphogenesis of apical structures. This compound blocks this cascade by preventing MRCK-mediated phosphorylation of MLC.
References
- 1. mdpi.com [mdpi.com]
- 2. An Apical MRCK-driven Morphogenetic Pathway Controls Epithelial Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BDP5290 Concentration to Mitigate Off-Target Effects
For researchers, scientists, and drug development professionals utilizing the potent MRCK inhibitor, BDP5290, achieving optimal on-target activity while minimizing off-target effects is paramount for generating reliable and translatable experimental data. This technical support center provides a comprehensive guide to understanding, identifying, and troubleshooting potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK) alpha (MRCKα) and beta (MRCKβ).[1] MRCK kinases are key regulators of the actin-myosin cytoskeleton. By inhibiting MRCK, this compound blocks the phosphorylation of Myosin Light Chain 2 (MLC2), leading to reduced actin-myosin contractility, which in turn inhibits cell motility and invasion.[1][2]
Q2: What are the known off-target kinases for this compound?
A2: A kinase selectivity profile screening this compound at a concentration of 10 μM against a panel of 36 kinases identified three primary off-target kinases with greater than 75% inhibition:
-
PRK2 (Protein Kinase C-related Kinase 2)
-
PKAα (Protein Kinase A, alpha catalytic subunit)
-
PhKγ2 (Phosphorylase Kinase, gamma 2 catalytic subunit)[3]
It is important to note that at lower concentrations, the selectivity of this compound for MRCK over these off-targets increases significantly. This compound also shows some inhibitory activity against ROCK1 and ROCK2, though with less potency compared to MRCK.[4][5]
Q3: I am observing a phenotype in my experiment that is inconsistent with MRCK inhibition. Could this be an off-target effect?
A3: Yes, an unexpected phenotype could be indicative of an off-target effect. To investigate this, consider the following:
-
Concentration of this compound: High concentrations of this compound (e.g., ≥ 10 μM) are more likely to engage off-target kinases.[3]
-
Phenotypic Comparison: Compare your observed phenotype with the known cellular roles of the potential off-target kinases (PRK2, PKAα, PhKγ2). For example, PKA is a crucial regulator of numerous cellular processes, including gene transcription and metabolism.[6][7] PRK2 is involved in the regulation of cell cycle progression and actin cytoskeleton assembly.[8]
-
Validation Experiments: Perform experiments to directly assess the engagement of off-target kinases, such as Western blotting for downstream substrates of PRK2 or PKA.
Q4: How can I confirm that the observed effect of this compound is due to on-target MRCK inhibition?
A4: To confirm on-target activity, you can perform a rescue experiment. This involves introducing a version of MRCK that is resistant to this compound into your cells. If the phenotype is reversed in the presence of the inhibitor, it strongly suggests the effect is on-target.[9]
Troubleshooting Guide
This guide provides solutions to common issues encountered when using this compound.
| Problem | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High cytotoxicity observed at effective concentrations. | Off-target kinase inhibition. | 1. Perform a dose-response curve to identify the minimal effective concentration. 2. Conduct a kinome-wide selectivity screen to identify unintended targets.[9] 3. Use an alternative MRCK inhibitor with a different chemical scaffold. | 1. Reduced cytotoxicity at lower, more specific concentrations. 2. Identification of off-target kinases responsible for toxicity. 3. Confirmation of on-target versus off-target toxicity. |
| Compound precipitation. | 1. Visually inspect the media for any precipitate. 2. Determine the solubility of this compound in your specific cell culture media. 3. Prepare fresh dilutions for each experiment. | Prevention of non-specific effects caused by compound precipitation. | |
| Inconsistent or unexpected experimental results. | Activation of compensatory signaling pathways. | 1. Use Western blotting to probe for the activation of related pathways (e.g., ROCK signaling). 2. Consider co-treatment with inhibitors of identified compensatory pathways. | A clearer understanding of the cellular response to MRCK inhibition. |
| Off-target engagement. | 1. Lower the concentration of this compound. 2. Perform Western blot analysis for downstream targets of known off-target kinases (e.g., phosphorylated CREB for PKA activity, phosphorylated HDAC5 for PRK2 activity). | Confirmation of whether off-target pathways are being modulated at the concentrations used. | |
| Discrepancy between in vitro biochemical and cellular assay results. | Cellular permeability and efflux. | 1. Assess the cell permeability of this compound in your cell line. 2. Investigate the potential for active efflux of the compound by ABC transporters. | Understanding if the compound is reaching its intracellular target at sufficient concentrations. |
| ATP concentration differences. | In vitro kinase assays are often performed at low ATP concentrations, which can overestimate inhibitor potency. Cellular ATP concentrations are much higher. Consider this when comparing in vitro and cellular data.[10] | More accurate interpretation of inhibitor potency in a cellular context. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Inhibitory Activity of this compound
| Kinase | IC50 (nM) | Ki (nM) |
| MRCKα | 10[5] | 10[5][11] |
| MRCKβ | 100[5] | 4[5][11] |
| ROCK1 | 5[5] | - |
| ROCK2 | 50[5] | - |
Table 2: Cellular EC50 Values for this compound-mediated Inhibition of Myosin Light Chain (MLC) Phosphorylation
| Cell Line & Context | EC50 (nM) |
| Doxycycline-induced MRCKβ in MDA-MB-231 cells | 166[4] |
| Doxycycline-induced ROCK1 in MDA-MB-231 cells | 501[4] |
| Doxycycline-induced ROCK2 in MDA-MB-231 cells | 447[4] |
Table 3: Kinase Selectivity Profile of this compound at 10 μM
| Kinase | % Inhibition |
| PRK2 | >75%[3] |
| PKAα | >75%[3] |
| PhKγ2 | >75%[3] |
| Other 33 kinases | <75%[3] |
Experimental Protocols & Methodologies
1. Kinase Selectivity Profiling (In Vitro)
Objective: To determine the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a single-point screen, a concentration of 1 µM or 10 µM is typically used.[9]
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a large panel of purified, recombinant kinases.
-
Assay Format: A common format is a competition binding assay (e.g., KINOMEscan™) or an enzymatic assay that measures the phosphorylation of a substrate (e.g., radiometric assay or fluorescence-based assay).[9]
-
Data Analysis: Results are typically expressed as the percentage of kinase activity inhibited at a given compound concentration. Potent interactions can be further characterized by determining the IC50 value.
2. Western Blotting for On-Target and Off-Target Effects
Objective: To assess the phosphorylation status of downstream targets of MRCK and potential off-target kinases.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound or vehicle control (DMSO) for the desired time.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with a lysis buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Avoid using milk as a blocking agent for phospho-antibodies as it contains phosphoproteins that can increase background.[12]
-
Incubate the membrane with a primary antibody specific to the phosphorylated or total form of the protein of interest overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., GAPDH, β-actin).[14]
3. Rescue Experiment
Objective: To confirm that the observed cellular phenotype is a direct result of inhibiting the intended target (MRCK).
Methodology:
-
Generate a Drug-Resistant Mutant: Introduce a mutation in the ATP-binding pocket of MRCK that reduces the binding affinity of this compound without compromising the kinase's catalytic activity. A common strategy is to mutate the "gatekeeper" residue.
-
Cell Line Engineering: Stably express either wild-type MRCK or the drug-resistant MRCK mutant in the cells of interest.
-
Phenotypic Assay: Treat both cell lines (expressing wild-type or mutant MRCK) with this compound at a concentration that elicits the phenotype of interest.
-
Data Analysis:
-
On-Target Effect: The phenotype will be observed in the cells expressing wild-type MRCK but will be absent or significantly reduced (rescued) in the cells expressing the drug-resistant mutant.
-
Off-Target Effect: The phenotype will be observed in both cell lines, as the off-target is not affected by the expression of the resistant MRCK mutant.
-
Visualizations
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Myotonic dystrophy kinase-related Cdc42-binding kinases (MRCK), the ROCK-like effectors of Cdc42 and Rac1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 8. sinobiological.com [sinobiological.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Interpreting unexpected results in BDP5290 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BDP5290, a potent inhibitor of Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK) and Rho-associated coiled-coil containing protein kinase (ROCK).[1]
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why are my cells showing dramatic morphological changes, such as rounding and detachment, at concentrations of this compound that are not expected to affect viability?
A1: This is a common observation and is likely a direct consequence of this compound's mechanism of action.
-
On-Target Effect: this compound inhibits MRCK and ROCK, which are crucial for maintaining the actin-myosin cytoskeleton and, consequently, cell shape and adhesion.[2][3][4] Inhibition of these kinases leads to a reduction in stress fibers and focal adhesions, causing cells to round up and detach.
-
Cell-Type Specificity: The extent of these morphological changes can be highly dependent on the cell line. Cells that are more reliant on ROCK/MRCK signaling for their structure and adhesion will exhibit more pronounced effects.
-
Troubleshooting Steps:
-
Confirm Viability: Use a sensitive viability assay, such as AlamarBlue® or CellTiter-Glo®, to confirm that the observed effects are not due to cytotoxicity. It has been noted that for some cell lines, like MDA-MB-231, this compound shows only a slight reduction in viability at concentrations up to 10 µM.[1][2]
-
Titrate the Compound: Perform a dose-response curve to find the optimal concentration that inhibits cell migration or invasion without causing excessive cell detachment that could confound your experimental results.
-
Shorten Incubation Time: For some experiments, a shorter incubation period with this compound may be sufficient to observe the desired inhibitory effect on signaling without leading to complete cell detachment.
-
Q2: I am not observing the expected decrease in phosphorylated Myosin Light Chain (pMLC) levels after treating my cells with this compound. What could be the issue?
A2: A lack of effect on pMLC levels can be due to several experimental factors.
-
Possible Causes & Troubleshooting:
-
Suboptimal Compound Concentration: The EC50 of this compound for pMLC inhibition can vary between cell lines. For parental MDA-MB-231 cells, the EC50 is approximately 316 nM.[2] Ensure you are using a concentration that is appropriate for your specific cell system. A dose-response experiment is recommended.
-
Incorrect Timing: The effect of this compound on pMLC phosphorylation is typically rapid. For MDA-MB-231 cells, treatment for 60 minutes is sufficient to see a significant reduction.[5] For SCC12 cells, a 30-minute treatment has been shown to be effective.[2] Very long incubation times might lead to compensatory signaling.
-
Western Blotting Issues:
-
Antibody Quality: Ensure your primary antibody for pMLC (Thr18/Ser19) is specific and validated for your application.
-
Sample Preparation: Use appropriate lysis buffers containing phosphatase inhibitors to preserve the phosphorylation status of your proteins.
-
Loading Control: Use a reliable loading control to ensure equal protein loading across lanes.
-
-
Q3: My cell invasion/migration assay shows inconsistent or no inhibition with this compound treatment. How can I optimize this?
A3: Inconsistent results in functional assays like invasion and migration can stem from several sources.
-
Possible Causes & Troubleshooting:
-
Assay-Specific Cytotoxicity: While this compound might not affect viability in a standard 2D culture, the conditions of a longer-term invasion assay (e.g., 24-48 hours) could lead to reduced cell health, affecting the results. Run a viability assay under the same conditions as your invasion assay.
-
Matrigel/Collagen Density: The concentration and polymerization of the extracellular matrix can significantly impact invasion. Ensure your matrix is prepared consistently between experiments.
-
Chemoattractant Gradient: A stable and appropriate chemoattractant gradient is crucial for directional migration and invasion. Optimize the concentration of the chemoattractant (e.g., serum).
-
This compound Concentration: For MDA-MB-231 cell invasion, this compound shows an effect at concentrations starting from 0.1 µM, with almost complete inhibition at 10 µM.[1] A full dose-response is recommended to determine the optimal inhibitory concentration for your cell line.
-
Q4: I am observing unexpected activation of the ERK/MAPK signaling pathway in my this compound-treated cells. Is this a known off-target effect?
A4: While this compound is selective for MRCK and ROCK kinases, crosstalk between signaling pathways is a known phenomenon in cell biology. Inhibition of one pathway can sometimes lead to the compensatory activation of another.
-
ROCK-ERK Crosstalk: There is evidence of crosstalk between the ROCK and ERK signaling pathways.[6] In some cellular contexts, inhibition of ROCK can lead to an increase in ERK activity.[6] Given that this compound also inhibits ROCK, it is plausible that a similar compensatory mechanism could be triggered.
-
Troubleshooting and Investigation:
-
Confirm the Observation: Repeat the experiment, including appropriate vehicle controls, to ensure the ERK activation is a consistent and statistically significant effect of this compound treatment.
-
Dose and Time Dependence: Investigate if the ERK activation is dependent on the dose and duration of this compound treatment.
-
Use a More Selective Inhibitor: Compare the effects of this compound with a more ROCK-selective inhibitor (like Y27632) or a more MRCK-selective inhibitor, if available, to dissect which kinase inhibition is responsible for the ERK activation.
-
Investigate Upstream Activators: Examine the phosphorylation status of upstream components of the ERK pathway, such as MEK, to understand the mechanism of activation.
-
Data Summary: Inhibitor Potency
The following table summarizes the in vitro and cell-based potency of this compound compared to the ROCK-selective inhibitor Y27632.
| Inhibitor | Target | In Vitro IC50 | Cell-Based EC50 (pMLC Inhibition) | Reference(s) |
| This compound | MRCKβ | 17 nM (at 1 µM ATP) | 166 nM | [2] |
| ROCK1 | 230 nM (at 1 µM ATP) | 501 nM | [2] | |
| ROCK2 | 123 nM (at 1 µM ATP) | 447 nM | [2] | |
| Y27632 | MRCKβ | 1.45 µM (at 1 µM ATP) | >30 µM | [2] |
| ROCK1 | 91 nM (at 1 µM ATP) | 4.27 µM | [2] | |
| ROCK2 | 91 nM (at 1 µM ATP) | 1.62 µM | [2] |
Experimental Protocols
Western Blotting for Phosphorylated Myosin Light Chain (pMLC)
This protocol is adapted for detecting changes in pMLC levels following this compound treatment.
-
Cell Seeding and Treatment:
-
Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Treat cells with the desired concentrations of this compound or vehicle (e.g., DMSO) for the specified duration (e.g., 30-60 minutes).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pMLC (Thr18/Ser19), diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
Strip the membrane and re-probe for total MLC and a loading control (e.g., GAPDH or β-actin).
-
Cell Viability/Cytotoxicity Assay using AlamarBlue®
This assay measures the metabolic activity of cells as an indicator of viability.[7][8][9][10]
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include wells with vehicle control (e.g., DMSO) and wells with media only (for background subtraction).
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Prepare the AlamarBlue® working solution by diluting the reagent 1:10 in pre-warmed cell culture medium.
-
Aspirate the treatment medium from the wells and replace it with the AlamarBlue® working solution.
-
Incubate the plate at 37°C for 1-4 hours, protected from light. Incubation time may need to be optimized based on cell type and density.
-
-
Data Acquisition:
-
Measure the fluorescence with excitation at 560 nm and emission at 590 nm using a microplate reader.
-
Alternatively, measure absorbance at 570 nm with a reference wavelength of 600 nm.
-
-
Data Analysis:
-
Subtract the background reading (media only) from all experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the viability against the log of the compound concentration to determine the EC50 value.
-
Matrigel Invasion Assay
This assay assesses the ability of cells to invade through a basement membrane matrix.[11][12][13]
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice.
-
Dilute the Matrigel with cold, serum-free medium to the desired concentration (e.g., 200-300 µg/mL).
-
Add a thin layer of the diluted Matrigel to the top of 8 µm pore size Transwell inserts and incubate at 37°C for at least 1 hour to allow for polymerization.
-
-
Cell Preparation and Seeding:
-
Harvest cells and resuspend them in serum-free medium.
-
Pre-treat the cells with different concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Seed the pre-treated cells into the upper chamber of the Matrigel-coated inserts.
-
-
Invasion:
-
Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate at 37°C for 24-48 hours.
-
-
Fixation and Staining:
-
After incubation, carefully remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol (B129727) or 4% paraformaldehyde for 10-15 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.
-
-
Quantification:
-
Thoroughly wash the inserts with water and allow them to air dry.
-
Image several random fields of view for each insert using a microscope.
-
Count the number of invaded cells per field. The results are typically expressed as the average number of invaded cells or as a percentage of the control.
-
Visualizations
Caption: this compound signaling pathway.
Caption: A typical experimental workflow for this compound.
Caption: Troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chatting with the neighbors: crosstalk between Rho-kinase (ROCK) and other signaling pathways for treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. allevi3d.com [allevi3d.com]
- 11. Quantifying the invasion and migration ability of cancer cells with a 3D Matrigel drop invasion assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scientificlabs.com [scientificlabs.com]
- 13. snapcyte.com [snapcyte.com]
Off-target effects of BDP5290 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of BDP5290, with a particular focus on understanding and mitigating off-target effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of the Myotonic Dystrophy Kinase-Related CDC42-binding Kinases, MRCKα and MRCKβ[1][2]. These serine/threonine kinases are key regulators of the actin-myosin cytoskeleton and are involved in processes such as cell motility, morphology, and invasion[3][4].
Q2: What are the known primary off-targets of this compound?
A2: The most significant off-targets of this compound are the Rho-associated coiled-coil containing protein kinases, ROCK1 and ROCK2[1][2][5]. While this compound is more selective for MRCK, at higher concentrations, it can inhibit ROCK kinases, which share a high degree of homology in their kinase domains with MRCK[1][3].
Q3: At what concentrations do off-target effects of this compound become apparent?
A3: Off-target effects on ROCK1 and ROCK2 can be observed at concentrations significantly higher than the IC50 for MRCKα/β. For instance, while the IC50 for MRCKβ is in the nanomolar range, the IC50 for ROCK1 and ROCK2 is higher[5]. A kinase selectivity screen at 10 µM this compound showed inhibition of several other kinases, indicating that at high micromolar concentrations, the potential for off-target effects increases substantially[5][6].
Q4: What are the potential consequences of off-target inhibition of ROCK by this compound?
A4: Inhibition of ROCK kinases can lead to a range of cellular effects, including changes in cell contraction, adhesion, and morphology[7][8]. Since both MRCK and ROCK pathways converge on the regulation of myosin light chain (MLC) phosphorylation, off-target ROCK inhibition can confound the interpretation of experimental results aimed at studying specific MRCK function[9].
Troubleshooting Guide
Issue 1: I am observing a more potent cellular phenotype than expected based on the reported MRCK IC50 values.
-
Possible Cause: At the concentrations used, you may be inhibiting both MRCK and its off-target, ROCK. The combined inhibition of both kinases can result in a stronger effect on cell invasion and motility than inhibiting either alone[10][11].
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Titrate this compound over a wide concentration range to determine if the observed phenotype has a biphasic dose-response, which might suggest the involvement of a lower-affinity off-target.
-
Use a More Selective ROCK Inhibitor: As a control, treat your cells with a highly selective ROCK inhibitor (e.g., Y-27632) to assess the contribution of ROCK inhibition to the observed phenotype[2].
-
MRCK Knockdown/Knockout: Use siRNA or CRISPR to reduce MRCK expression and see if the phenotype is replicated. This can help to confirm that the effect is at least partially on-target[10].
-
Issue 2: My experimental results are inconsistent when using high concentrations of this compound.
-
Possible Cause: High concentrations of kinase inhibitors can lead to non-specific effects and cellular toxicity, which can vary between experiments[12]. Additionally, the dual inhibition of MRCK and ROCK may lead to complex and variable cellular responses.
-
Troubleshooting Steps:
-
Assess Cell Viability: Always perform a cytotoxicity assay in parallel with your functional assays to ensure that the observed effects are not due to cell death.
-
Lower the Concentration: Determine the lowest effective concentration of this compound that gives a reproducible on-target effect.
-
Use a Structurally Different MRCK Inhibitor: If possible, use a different, potent, and selective MRCK inhibitor to confirm that the observed phenotype is due to MRCK inhibition[1].
-
Issue 3: I am unsure if the observed phosphorylation changes in my protein of interest are due to MRCK or ROCK inhibition.
-
Possible Cause: Both MRCK and ROCK kinases phosphorylate a number of common substrates, most notably the regulatory myosin light chain (MLC) and myosin phosphatase target subunit 1 (MYPT1)[4][9].
-
Troubleshooting Steps:
-
Subcellular Localization Analysis: MRCK and ROCK can have distinct subcellular localizations. Immunofluorescence studies to observe the localization of phosphorylated substrates might provide clues about the kinase responsible[2].
-
Use of Specific Inhibitors: Compare the effects of this compound with those of a selective ROCK inhibitor and a selective MLCK inhibitor to dissect the pathway.
-
In Vitro Kinase Assays: Perform in vitro kinase assays with purified MRCK and ROCK to confirm which kinase can phosphorylate your protein of interest directly.
-
Quantitative Data Summary
Table 1: this compound Inhibitory Activity
| Target | IC50 (nM) | Ki (nM) | Selectivity vs. MRCKβ |
| MRCKα | - | 10 | 2.5-fold less potent |
| MRCKβ | 17 | 4 | - |
| ROCK1 | 230 | - | 46-fold |
| ROCK2 | 123 | - | 86-fold |
Note: IC50 and Ki values are from in vitro assays and may vary depending on experimental conditions. Data compiled from[1][5].
Table 2: Kinome Selectivity Profile of this compound at 10 µM
| Kinase | % Inhibition |
| MRCKα | >75% |
| MRCKβ | >75% |
| ROCK1 | >75% |
| ROCK2 | >75% |
| PRK2 | >75% |
| PKAα | >75% |
| PhKγ2 | >75% |
| Other 29 kinases | <75% |
This table summarizes the results of a kinase panel screen with 10 µM this compound, highlighting kinases with greater than 75% inhibition. Data adapted from[5][6].
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for MRCK/ROCK
This protocol is for determining the IC50 of this compound against MRCK or ROCK kinases using a generic kinase assay format.
Materials:
-
Recombinant human MRCKα, MRCKβ, ROCK1, or ROCK2
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Triton X-100)
-
Substrate (e.g., Myelin Basic Protein (MBP) for MRCK, or a specific peptide substrate)
-
ATP (at a concentration close to the Km for each kinase)
-
[γ-32P]ATP or ADP-Glo™ Kinase Assay kit (Promega)
-
This compound stock solution in DMSO
-
96-well plates
-
Phosphocellulose paper and wash buffer (if using [γ-32P]ATP)
-
Scintillation counter or plate reader
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.
-
In a 96-well plate, add the kinase and substrate to each well.
-
Add the diluted this compound or DMSO control to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP (and [γ-32P]ATP if applicable).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction. If using [γ-32P]ATP, spot the reaction mixture onto phosphocellulose paper, wash extensively, and measure radioactivity using a scintillation counter. If using the ADP-Glo™ assay, follow the manufacturer's instructions to measure luminescence.
-
Calculate the percentage of kinase activity relative to the DMSO control and plot the results against the inhibitor concentration to determine the IC50 value.
Protocol 2: Cellular Assay to Assess Off-Target Effects on MLC Phosphorylation
This protocol uses Western blotting to measure changes in Myosin Light Chain (MLC) phosphorylation in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete culture medium
-
This compound stock solution in DMSO
-
Selective ROCK inhibitor (e.g., Y-27632) as a control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-MLC2 (Ser19), anti-total MLC2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM to 10 µM) and/or a selective ROCK inhibitor for a specified time (e.g., 1-2 hours). Include a DMSO vehicle control.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-MLC2 antibody.
-
Strip the membrane (if necessary) and re-probe with the anti-total MLC2 antibody as a loading control.
-
Develop the blots using a chemiluminescent substrate and image the results.
-
Quantify the band intensities to determine the ratio of phosphorylated MLC to total MLC at different inhibitor concentrations.
Visualizations
Caption: this compound signaling pathways at low and high concentrations.
References
- 1. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The regulatory roles of ROCK and MRCK kinases in the plasticity of cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho Kinase (ROCK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-Crystal Structures of Inhibitors with MRCKβ, a Key Regulator of Tumor Cell Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Insights into the Roles of Rho Kinase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Ensuring complete inhibition of MLC phosphorylation with BDP5290
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure the complete inhibition of Myosin Light Chain (MLC) phosphorylation with BDP5290.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, small-molecule inhibitor of both Rho-associated coiled-coil containing protein kinases (ROCK) and myotonic dystrophy kinase-related CDC42-binding kinases (MRCK).[1][2][3][4] It functions by competing with ATP for the nucleotide-binding pocket of these kinases, thereby preventing the phosphorylation of their downstream targets, including Myosin Light Chain (MLC).[2]
Q2: What are the specific targets of this compound and its in vitro potency?
A2: this compound exhibits high potency against both ROCK and MRCK isoforms. The half-maximal inhibitory concentrations (IC50) for each kinase are detailed in the table below.
| Target | IC50 (nM) |
| ROCK1 | 5 |
| ROCK2 | 50 |
| MRCKα | 10 |
| MRCKβ | 100 |
Data compiled from in vitro kinase assays.[1][3]
Q3: How does this compound's cellular activity on MLC phosphorylation differ from ROCK-selective inhibitors like Y27632?
A3: In cellular assays, this compound demonstrates a marked selectivity for inhibiting MRCK over ROCK.[2][4] This is in contrast to ROCK-selective inhibitors like Y27632, which primarily reduce MLC phosphorylation on cytoplasmic stress fibers. This compound is capable of blocking MLC phosphorylation at both cytoplasmic actin stress fibers and peripheral cortical actin bundles, the latter being a primary site of MRCK activity.[2][4][5]
Q4: What is the recommended starting concentration and incubation time for this compound to inhibit MLC phosphorylation?
A4: The optimal concentration and incubation time are cell-line dependent. However, a good starting point for most cell lines is a concentration range of 0.1 µM to 10 µM for an incubation period of 1 to 4 hours.[1][6] For complete inhibition of MRCKβ-induced MLC phosphorylation, 3 µM this compound has been shown to be effective.[1][3] To achieve undetectable levels of MLC phosphorylation, higher concentrations may be necessary.[1][3]
Troubleshooting Guide
Q5: I am not observing complete inhibition of MLC phosphorylation. What are the possible causes and solutions?
A5: Incomplete inhibition of MLC phosphorylation can arise from several factors. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Increase the concentration of this compound in a stepwise manner (e.g., 1 µM, 3 µM, 5 µM, 10 µM). |
| Insufficient Incubation Time | The inhibitor may require more time to exert its full effect. Conduct a time-course experiment (e.g., 30 min, 1 hr, 2 hr, 4 hr) to identify the optimal incubation period.[7][8] |
| High Cell Density | A high cell density can reduce the effective concentration of the inhibitor per cell. Ensure consistent and appropriate cell seeding densities across experiments. |
| Inhibitor Degradation | Improper storage or repeated freeze-thaw cycles can lead to the degradation of this compound. Store the inhibitor as recommended by the manufacturer, typically in aliquots at -20°C or -80°C. Use a fresh aliquot for each experiment. |
| Presence of Alternative Kinases | Other kinases besides ROCK and MRCK can phosphorylate MLC.[9][10] Consider the potential involvement of other pathways in your experimental system. |
Q6: I am observing off-target effects or cellular toxicity. How can I mitigate this?
A6: Off-target effects and toxicity are often concentration-dependent.
-
Reduce this compound Concentration: Use the lowest effective concentration that achieves the desired level of MLC phosphorylation inhibition.
-
Decrease Incubation Time: Shorten the exposure of the cells to the inhibitor.
-
Vehicle Control: Ensure that the vehicle (e.g., DMSO) concentration is not causing toxicity. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle-only control in your experiments.[11]
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the cytotoxic concentration of this compound for your specific cell line. After 24 hours of exposure, this compound has been shown to have an EC50 >10 µM.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis of MLC Phosphorylation
This protocol details the steps to assess the level of phosphorylated MLC (pMLC) in cell lysates following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Starve cells in a serum-free medium for 2-4 hours, if required for your experimental model.
-
Prepare working solutions of this compound in a serum-free medium at the desired concentrations (e.g., 0.1, 1, 3, 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Remove the starvation medium and add the medium containing this compound or vehicle.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
-
Cell Lysis:
-
Place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour or using a semi-dry transfer apparatus.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Incubate the membrane with a primary antibody specific for phosphorylated MLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19)) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total MLC or a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: Signaling pathway of MLC phosphorylation and this compound inhibition.
Caption: Experimental workflow for assessing MLC phosphorylation inhibition.
Caption: Troubleshooting flowchart for incomplete MLC phosphorylation inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | inhibitor of both ROCK and MRCK | CAS 1817698-21-7 | ROCK 抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MLCK-Independent Phosphorylation of MLC20 and Its Regulation by MAP Kinase Pathway in Human Bladder Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of myosin light chain kinase by p21-activated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Combining BDP5290 with Other Inhibitors for Synergistic Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the MRCK inhibitor BDP5290 in combination with other inhibitors to achieve synergistic anti-cancer effects.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound with other inhibitors?
This compound is a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK). MRCK plays a crucial role in regulating actin-myosin contractility, which is essential for cancer cell motility and invasion.[1][2] While this compound as a single agent can effectively inhibit these processes, combining it with inhibitors of other key signaling pathways can lead to synergistic effects, overcoming resistance and enhancing anti-tumor activity. The rationale lies in targeting multiple nodes of the complex signaling networks that drive cancer progression.
Q2: Has this compound been shown to have synergistic effects with immunotherapy?
Yes, a recent study has demonstrated that this compound, by inhibiting CDC42BPB (MRCKβ), can synergize with anti-PD-1 immunotherapy in breast cancer models.[3][4][5] The combination of this compound and anti-PD-1 has been shown to enhance tumor cell killing by promoting T-cell proliferation both in vitro and in vivo.[3][4][5] This suggests that inhibiting MRCK can sensitize cancer cells to immune checkpoint blockade.[6]
-
Experimental Insight: In co-culture assays with breast cancer cell lines (MCF10CA1a and MDA-MB-231) and peripheral blood mononuclear cells (PBMCs), the combination of this compound and an anti-PD-1 antibody resulted in a synergistic reduction in cancer cell viability.[6] Isobologram analysis confirmed this synergy.[6] In vivo, the combination treatment significantly suppressed tumor growth and reduced micrometastasis in a syngeneic mouse model of breast cancer.[4]
Q3: Is there evidence for combining this compound with PI3K pathway inhibitors?
While direct studies on this compound in combination with PI3K inhibitors are limited, research on other selective MRCK inhibitors suggests a strong potential for synergy. A study demonstrated that the highly selective MRCK inhibitor BDP-9066, when combined with the PI3Kα inhibitor alpelisib, synergistically suppressed the growth of triple-negative breast cancer (TNBC) cells with PIK3CA mutations. This suggests that dual inhibition of the MRCK and PI3K pathways could be an effective therapeutic strategy.
Q4: What is the potential for combining this compound with MAPK pathway inhibitors (e.g., BRAF or MEK inhibitors)?
Currently, there is a lack of direct experimental evidence for the synergistic effects of this compound in combination with BRAF or MEK inhibitors. However, there is a strong biological rationale for such a combination. The Cdc42 signaling pathway, of which MRCK is a key effector, has crosstalk with the MAPK/ERK pathway.[7] In some cancers, resistance to BRAF and MEK inhibitors is associated with the activation of alternative signaling pathways to maintain cell proliferation and survival. Targeting the MRCK-mediated cytoskeletal dynamics with this compound while simultaneously blocking the MAPK pathway could be a promising strategy to overcome resistance and achieve a more potent anti-tumor response. Researchers are encouraged to explore this combination experimentally.
Q5: Can this compound be combined with traditional chemotherapeutic agents like paclitaxel (B517696) or doxorubicin (B1662922)?
There is limited direct evidence for the synergistic combination of this compound with paclitaxel or doxorubicin. However, the mechanisms of action of these drugs suggest a potential for synergy. Paclitaxel is a microtubule-stabilizing agent that disrupts mitosis,[8][9] while doxorubicin is a topoisomerase inhibitor that induces DNA damage.[10] this compound, by inhibiting MRCK, disrupts the actin cytoskeleton and cell migration. Combining these different modalities could lead to a multi-pronged attack on cancer cells, potentially increasing efficacy and overcoming resistance. For instance, some studies have shown that sequential treatment of a CDK inhibitor followed by doxorubicin can be synergistic in triple-negative breast cancer.[11][12] Similar strategic combinations involving this compound warrant investigation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No synergistic effect observed when combining this compound with another inhibitor. | Incorrect drug concentrations. | Perform dose-response curves for each inhibitor individually to determine their IC50 values. Use a range of concentrations around the IC50 for combination studies. |
| Suboptimal drug ratio. | Test different fixed ratios of the two inhibitors to find the optimal synergistic ratio. The Chou-Talalay method can be used to analyze dose-effect relationships.[13][14][15][16] | |
| Inappropriate cell line. | Ensure the chosen cell line has the relevant signaling pathways active (e.g., for PI3K inhibitor combinations, use a cell line with a PIK3CA mutation). | |
| Assay timing. | The synergistic effect may be time-dependent. Perform assays at different time points (e.g., 24, 48, 72 hours). | |
| High toxicity or cell death in control groups. | Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Poor cell health. | Use healthy, actively dividing cells for experiments. Check for contamination. | |
| Difficulty in quantifying synergy. | Inappropriate analysis method. | Use established methods for synergy analysis, such as the Combination Index (CI) from the Chou-Talalay method or Bliss independence model. Software like CompuSyn can aid in these calculations.[13][16] |
| High variability in experimental replicates. | Optimize assay conditions to reduce variability. Ensure accurate pipetting and consistent cell seeding. | |
| Inconsistent Western blot results for pathway inhibition. | Suboptimal antibody. | Use validated antibodies specific for the phosphorylated and total proteins of interest. |
| Incorrect sample preparation. | Prepare cell lysates quickly on ice with protease and phosphatase inhibitors to preserve protein phosphorylation status. | |
| Inefficient protein transfer. | Optimize transfer conditions (time, voltage) and ensure proper membrane activation. | |
| Invasion assay shows high background or no migration. | Incorrect Matrigel concentration. | Optimize the Matrigel concentration for your specific cell line. |
| Chemoattractant issues. | Ensure the chemoattractant (e.g., FBS) is present in the lower chamber and that a proper gradient is established. | |
| Incubation time. | The incubation time may need to be optimized based on the invasive potential of the cell line. |
Quantitative Data Summary
Table 1: In Vitro Synergy of this compound with Anti-PD-1 in Breast Cancer Cells
| Cell Line | Treatment | Concentration | % Cell Viability | Combination Index (CI) |
| MCF10CA1a | This compound | 10 nM | ~80% | <1 (Synergy) |
| 20 nM | ~65% | |||
| Anti-PD-1 | 20 µg/mL | ~90% | ||
| 40 µg/mL | ~80% | |||
| This compound + Anti-PD-1 | 10 nM + 20 µg/mL | ~60% | ||
| 20 nM + 40 µg/mL | ~40% | |||
| MDA-MB-231 | This compound | 20 nM | ~85% | <1 (Synergy) |
| 40 nM | ~70% | |||
| Anti-PD-1 | 20 µg/mL | ~95% | ||
| 40 µg/mL | ~85% | |||
| This compound + Anti-PD-1 | 20 nM + 20 µg/mL | ~65% | ||
| 40 nM + 40 µg/mL | ~50% |
Data are estimations based on graphical representations in the cited literature.[6] The Combination Index (CI) values less than 1 indicate a synergistic interaction.
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to assess the effect of this compound and a combination drug on cell proliferation and viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound and other inhibitor(s)
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and the other inhibitor in culture medium.
-
Treat the cells with single agents or combinations at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT (to a final concentration of 0.5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine IC50 values. Synergy can be calculated using the Chou-Talalay method.[13][15]
Western Blot Analysis for Signaling Pathway Inhibition
This protocol is used to assess the effect of drug combinations on the phosphorylation status of key signaling proteins.
Materials:
-
Cell culture dishes
-
This compound and other inhibitor(s)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., p-Akt, Akt, p-ERK, ERK, p-MLC, MLC, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Plate cells and treat with this compound, the other inhibitor, or the combination for the desired time.
-
Lyse the cells on ice and collect the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
Transwell Invasion Assay
This protocol is used to evaluate the effect of drug combinations on the invasive capacity of cancer cells.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound and other inhibitor(s)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Starve the cancer cells in serum-free medium for several hours.
-
Resuspend the cells in serum-free medium containing the desired concentrations of this compound, the other inhibitor, or the combination.
-
Seed the cells into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of invading cells in several fields of view under a microscope.
Visualizations
Caption: Potential crosstalk between signaling pathways targeted for combination therapy with this compound.
Caption: General experimental workflow for assessing the synergistic effects of this compound in combination with other inhibitors.
Caption: Logical rationale for employing combination therapy to overcome cancer complexity and potential drug resistance.
References
- 1. broadpharm.com [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Tumor-intrinsic CDC42BPB confers resistance to anti-PD-1 immune checkpoint blockade in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Focal adhesion kinase inhibition synergizes with nab-paclitaxel to target pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Development of BRAF plus MEK Inhibitor Combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergy of BID with doxorubicin in the killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Sequential Combination Therapy of CDK Inhibition and Doxorubicin Is Synthetically Lethal in p53-Mutant Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of BDP5290 and BDP9066 in Preclinical Skin Cancer Models
For Immediate Release
This guide provides a detailed comparison of the efficacy of two small molecule inhibitors, BDP5290 and BDP9066, in the context of skin cancer models. The data presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds for further investigation.
Introduction
Myotonic dystrophy-related Cdc42-binding kinases (MRCKα and MRCKβ) are key regulators of the actin-myosin cytoskeleton, playing a crucial role in cell motility, invasion, and proliferation.[1][2][3][4][5][6] Their dysregulation has been implicated in cancer progression, making them attractive therapeutic targets. This compound and BDP9066 are both inhibitors of MRCK kinases.[1][2][3][4][5][6][7][8][9][10] This document outlines a head-to-head comparison of their performance, drawing upon available preclinical data. BDP9066 has been identified as a more potent and selective inhibitor of MRCK compared to the earlier developed this compound.[2] Both compounds have demonstrated therapeutic potential in skin cancer models, particularly squamous cell carcinoma (SCC).[1][2][4][8]
Mechanism of Action
This compound and BDP9066 exert their effects by inhibiting MRCKα and MRCKβ. This inhibition disrupts the downstream signaling cascade that leads to the phosphorylation of key substrates, including Myosin Light Chain 2 (MLC2).[1][2][3][4][5] The dephosphorylation of MLC2 results in altered cancer cell morphology and a reduction in cellular motility and invasion, key processes in tumor metastasis.[1][2][3][4] The core of this mechanism is the regulation of the actin-myosin cytoskeleton, a fundamental component of cellular structure and movement.[1][2][4][5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro and in vivo efficacy of this compound and BDP9066.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | IC50 (nM) | Selectivity vs. ROCK1 | Selectivity vs. ROCK2 |
| BDP9066 | MRCKβ | <1 | >100-fold | >100-fold |
| This compound | MRCKα | 10 | - | - |
Data compiled from multiple sources.[2][7][11]
Table 2: Cellular Activity
| Compound | Cell Line | Assay | Effect |
| BDP9066 | SCC12 | Motility & Invasion | Inhibition |
| This compound | SCC12 | 3D Collagen Invasion | Strong Inhibition at 2 µM |
Data compiled from multiple sources.[3][7]
Table 3: In Vivo Efficacy in a Murine SCC Model
| Compound | Administration | Outcome |
| BDP9066 | Topical | Significantly reduced papilloma growth |
Data compiled from Unbekandt M, et al. Cancer Res. 2018.[1][2][4]
Experimental Protocols
In Vitro Kinase Inhibition Assay
Recombinant MRCKα, MRCKβ, ROCK1, and ROCK2 kinases were incubated with the test compounds (this compound or BDP9066) at varying concentrations. The kinase reactions were initiated by the addition of ATP. The level of substrate phosphorylation was quantified to determine the inhibitory activity of the compounds and calculate the IC50 values.[1]
Cellular Invasion Assay (3D Collagen Matrix)
Human squamous cell carcinoma cells (SCC12) were seeded on top of a three-dimensional collagen matrix. The cells were treated with either this compound or a vehicle control. After a defined incubation period, the extent of cell invasion into the collagen matrix was quantified to assess the anti-invasive properties of the compound.[3]
Two-Stage Chemical Carcinogenesis Mouse Model
A well-established model for studying skin cancer development was utilized. In this model, the skin of mice is treated with a tumor initiator followed by repeated applications of a tumor promoter to induce the formation of papillomas. Mice were then treated topically with BDP9066 or a vehicle control. The number and size of the papillomas were monitored over time to evaluate the in vivo therapeutic efficacy of the compound.[1][2][4]
Conclusion
The available data indicates that both this compound and BDP9066 are effective inhibitors of MRCK with demonstrated anti-cancer activity in skin cancer models. BDP9066 exhibits superior potency and selectivity for MRCK over ROCK kinases compared to this compound.[2] The in vivo data for BDP9066, showing a significant reduction in tumor growth with topical application, highlights its potential as a therapeutic agent for skin cancer.[1][2][4] Further investigation into the clinical translation of these findings is warranted.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Discovery of Potent and Selective MRCK Inhibitors with Therapeutic Effect on Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
BDP5290: A Comparative Analysis of Selectivity Against Other MRCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of BDP5290 with other known Myotonic Dystrophy Kinase-Related CDC42-Binding Kinase (MRCK) inhibitors. The data presented is compiled from published experimental findings to offer an objective performance overview.
Introduction to MRCK and its Inhibition
Myotonic Dystrophy Kinase-Related CDC42-Binding Kinases (MRCKs) are serine/threonine kinases that play a crucial role in regulating the actin-myosin cytoskeleton.[1][2] Downstream of the Cdc42 GTPase, MRCKα and MRCKβ phosphorylate various substrates to promote cell motility, invasion, and morphological changes.[1][3] This positions MRCK as a compelling therapeutic target, particularly in oncology where it has been implicated in cancer metastasis.[3][4]
The development of potent and selective MRCK inhibitors is crucial for dissecting its specific biological functions and for potential therapeutic applications. A significant challenge in developing such inhibitors is achieving selectivity over the closely related Rho-associated coiled-coil containing protein kinases (ROCKs), due to the high homology in their kinase domains.[5] This guide focuses on comparing the selectivity profiles of several MRCK inhibitors, with a primary focus on this compound.
Quantitative Selectivity Comparison
The following table summarizes the in vitro inhibitory activities (IC50 and Ki values) of this compound and other notable MRCK inhibitors against MRCK and ROCK kinases. Lower values indicate higher potency.
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound | MRCKα | - | 10[1] |
| MRCKβ | - | 4[1] | |
| ROCK1 | - | - | |
| ROCK2 | - | - | |
| BDP9066 | MRCKα | - | 0.0136[1][6] |
| MRCKβ | 64 (in SCC12 cells)[6] | 0.0233[1][6] | |
| ROCK1 | - | - | |
| ROCK2 | - | - | |
| BDP8900 | MRCKα | - | 0.030[1] |
| MRCKβ | - | 0.024[1] | |
| ROCK1 | - | - | |
| ROCK2 | - | - | |
| DJ4 | MRCKα | ~10[1] | - |
| MRCKβ | ~100[1] | - | |
| ROCK1 | ~5[1] | - | |
| ROCK2 | ~50[1] | - | |
| Chelerythrine | MRCKα | 1770[5] | - |
| PKCα | 660[5] | - |
Note: A hyphen (-) indicates that the data was not specified in the referenced sources. The selectivity of BDP8900 for MRCKβ over ROCK1 or ROCK2 has been reported to be greater than 562-fold, and for BDP9066, it is over 100-fold.[7][8] DJ4 is a dual inhibitor of ROCK and MRCK.[1][9] Chelerythrine is a non-selective inhibitor with activity against multiple kinases.[5]
MRCK Signaling Pathway
The diagram below illustrates the central role of MRCK in regulating the actin-myosin cytoskeleton downstream of Cdc42.
Experimental Methodologies
The determination of inhibitor potency (IC50 and Ki values) is critical for comparing the selectivity of compounds like this compound. A common method employed is the in vitro kinase assay, often utilizing a fluorescence polarization (FP) format.
General Protocol for In Vitro Kinase Inhibition Assay (Fluorescence Polarization)
This protocol outlines the general steps for determining the IC50 of an MRCK inhibitor.
1. Reagents and Materials:
-
Recombinant human MRCKα or MRCKβ enzyme
-
Fluorescently labeled peptide substrate specific for MRCK
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
384-well microplates (low-volume, black)
-
Plate reader capable of measuring fluorescence polarization
2. Assay Procedure:
-
Inhibitor Preparation: A serial dilution of the test inhibitor is prepared in DMSO.
-
Assay Plate Preparation: The serially diluted inhibitor is added to the wells of the 384-well plate. Control wells containing only DMSO (for 0% inhibition) and wells without enzyme (for 100% inhibition/background) are included.
-
Enzyme and Substrate Addition: A mixture of the recombinant MRCK enzyme and the fluorescently labeled peptide substrate in the kinase assay buffer is added to all wells.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically kept close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate competitive inhibitor assessment.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: The reaction is stopped, and a detection reagent is added that binds to the phosphorylated or unphosphorylated peptide, leading to a change in fluorescence polarization. The plate is read using a microplate reader.
3. Data Analysis:
-
The fluorescence polarization values are recorded for each well.
-
The data is normalized using the 0% and 100% inhibition controls.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.[4][10]
4. Ki Determination:
-
The Cheng-Prusoff equation can be used to convert the IC50 value to the inhibition constant (Ki), which provides a more absolute measure of inhibitor potency.[10] This conversion requires knowledge of the ATP concentration used in the assay and the Km of the enzyme for ATP.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the in vitro selectivity of a kinase inhibitor.
References
- 1. Opportunities and Challenges for the Development of MRCK Kinases Inhibitors as Potential Cancer Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assayquant.com [assayquant.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BDP-8900 MRCK Small Molecule Inhibitor | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]
- 9. A novel selective multikinase inhibitor of ROCK and MRCK effectively blocks cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. courses.edx.org [courses.edx.org]
Validating BDP5290's On-Target Effects: A Comparative Guide to siRNA Knockdown
For researchers, scientists, and drug development professionals, confirming that a small molecule inhibitor's biological effects are a direct result of its intended target is a critical step in the validation process. This guide provides a comprehensive comparison of using siRNA knockdown to validate the on-target effects of BDP5290, a potent inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK).
This guide will delve into the experimental data supporting this compound's on-target activity, comparing its effects to those observed with siRNA-mediated knockdown of MRCK. While direct head-to-head quantitative data from a single study is limited, the available evidence strongly indicates that the phenotypic responses induced by this compound are consistent with the genetic knockdown of its target. We will also explore alternative methods for on-target validation and provide detailed experimental protocols.
This compound and MRCK siRNA: A Comparison of Phenotypic Effects
This compound is a small molecule inhibitor that targets the ATP-binding pocket of MRCKα and MRCKβ.[1] The primary downstream effect of MRCK inhibition is a reduction in the phosphorylation of Myosin Light Chain (MLC), a key regulator of actin-myosin contractility. This leads to subsequent effects on cell motility and invasion.[1][2]
The following table summarizes the quantitative effects of this compound on key cellular processes. It is important to note that studies have shown these effects to be consistent with those observed following siRNA-mediated knockdown of MRCK.[3][4]
| Parameter | Treatment | Cell Line | Quantitative Effect | Citation |
| MRCKβ Inhibition (in vitro) | This compound | - | IC50: 4 nM | [1] |
| ROCK1 Inhibition (in vitro) | This compound | - | IC50: 240 nM | [1] |
| ROCK2 Inhibition (in vitro) | This compound | - | IC50: 180 nM | [1] |
| MLC Phosphorylation | This compound (3 µM) | MDA-MB-231 | Complete inhibition | [3][5] |
| Cell Invasion | This compound (10 µM) | MDA-MB-231 | Near complete inhibition | [3] |
| Cell Motility (Wound Closure) | This compound (1 µM) | MDA-MB-231 | >60% inhibition | [3] |
Visualizing the Validation Workflow and Signaling Pathway
To further elucidate the experimental logic and biological context, the following diagrams are provided.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
BDP5290 as a Chemical Biology Tool for Studying MRCK Function: A Comparative Guide
Myotonic dystrophy-related Cdc42-binding kinases (MRCK) are crucial regulators of the actin-myosin cytoskeleton, acting downstream of the small GTPase Cdc42.[1][2] These serine/threonine kinases, comprising MRCKα, MRCKβ, and MRCKγ, play significant roles in cell motility, morphology, and invasion.[1][3] Due to their homology with the Rho-associated coiled-coil kinases (ROCK), developing selective chemical probes has been challenging. This guide provides a comparative analysis of BDP5290, a key small-molecule inhibitor, and evaluates its utility as a chemical biology tool to dissect MRCK function against other available alternatives.
This compound: A Potent Tool for MRCK Investigation
This compound was one of the first potent and relatively selective small-molecule inhibitors developed for MRCK, enabling deeper investigation into its cellular roles.[4][5] It acts as an ATP-competitive inhibitor, and its binding mode within the MRCKβ kinase domain has been characterized by X-ray crystallography.[4]
Key Performance Characteristics:
-
Potency: this compound demonstrates potent inhibition of MRCK isoforms in biochemical assays.[6]
-
Cellular Activity: It effectively reduces the phosphorylation of Myosin Light Chain (MLC), a key downstream substrate of MRCK, in various cell lines.[4] In MDA-MB-231 breast cancer cells, this compound exhibited an EC50 of 316 nM for the inhibition of endogenous pMLC levels.[4]
-
Functional Effects: Studies have consistently shown that this compound impairs cancer cell motility and invasion through Matrigel and collagen matrices, highlighting the critical role of MRCK in these processes.[4][5]
Comparison with Alternative MRCK Inhibitors
The landscape of MRCK inhibitors has expanded since the development of this compound, offering researchers a broader toolkit. The choice of inhibitor depends on the specific experimental need, whether it be high selectivity, dual inhibition, or simply a well-characterized tool.
| Inhibitor | Target(s) | Type | Key Advantages | Key Disadvantages |
| This compound | MRCK, ROCK | MRCK-preferred | Well-characterized; effective in cell-based invasion assays.[4][5] | Significant cross-reactivity with ROCK kinases.[6] |
| BDP9066 | MRCK | Highly Selective MRCK | Currently the most potent and selective MRCK inhibitor available.[7][8][9] | Newer compound, less extensively characterized in diverse biological systems than this compound. |
| Y27632 | ROCK | Highly Selective ROCK | Gold standard for ROCK inhibition; useful for dissecting ROCK vs. MRCK pathways.[4] | Weak activity against MRCK.[4] |
| DJ4 | MRCK, ROCK | Dual Inhibitor | Potently inhibits both MRCK and ROCK; useful when targeting both pathways is desired.[3][7] | Cannot distinguish between MRCK and ROCK-specific functions. |
| Fasudil | ROCK, MRCK | ROCK-preferred | Clinically used ROCK inhibitor. | Significant off-target effects on MRCK.[3][7] |
| Chelerythrine | MRCK, PKC, others | Broad Spectrum | One of the first identified MRCK inhibitors. | Poor selectivity; non-ATP competitive mechanism is not fully understood.[7] |
Quantitative Inhibitor Performance
The following table summarizes the inhibitory potency of this compound and its alternatives against MRCK and ROCK kinases. This data is critical for designing experiments with appropriate inhibitor concentrations and for interpreting results.
| Inhibitor | Target Kinase | IC50 / Ki (nM) | Assay Type |
| This compound | MRCKα | 10[6] | Biochemical IC50 |
| MRCKβ | 100[6] | Biochemical IC50 | |
| ROCK1 | 5[6] | Biochemical IC50 | |
| ROCK2 | 50[6] | Biochemical IC50 | |
| MRCKβ | 166 (EC50)[4] | Cell-based pMLC | |
| BDP9066 | MRCKα | 0.0136 (Ki)[7] | Biochemical Ki |
| MRCKβ | 0.0233 (Ki)[7] | Biochemical Ki | |
| Y27632 | ROCK1 | 4,270 (EC50)[4] | Cell-based pMLC |
| ROCK2 | 1,620 (EC50)[4] | Cell-based pMLC | |
| MRCKβ | >30,000[4] | Cell-based pMLC | |
| DJ4 | MRCKα | ~10[3][7] | Biochemical IC50 |
| MRCKβ | ~100[3][7] | Biochemical IC50 | |
| ROCK1 | 5[3][7] | Biochemical IC50 | |
| ROCK2 | 50[3][7] | Biochemical IC50 |
Note: IC50, EC50, and Ki values are context-dependent and can vary based on assay conditions (e.g., ATP concentration).
Visualizing Pathways and Protocols
MRCK Signaling Pathway
MRCK kinases are key effectors of the Cdc42 GTPase, integrating signals to control actin-myosin contractility. Activation of MRCK leads to the phosphorylation of multiple substrates that collectively enhance cytoskeletal tension and drive cellular processes like migration.
Caption: The MRCK signaling pathway downstream of Cdc42.
Experimental Workflow: Assessing Inhibitor Effect on MLC Phosphorylation
A common experiment to validate the efficacy of an MRCK inhibitor like this compound is to measure its effect on the phosphorylation of MLC in cells via Western Blot.
Caption: Workflow for Western blot analysis of pMLC.
Logic Diagram: Inhibitor Selectivity Comparison
This diagram illustrates the target space of different inhibitors, providing a clear rationale for selecting the appropriate compound for a given biological question.
Caption: Comparison of inhibitor selectivity profiles.
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol determines an inhibitor's direct effect on enzyme activity.
-
Reaction Setup: Prepare a reaction mixture in a 96-well plate containing MRCKα or MRCKβ enzyme, a fluorescently labeled peptide substrate (e.g., from Molecular Devices), and Mg-ATP at a concentration near the Kₘ of the enzyme.
-
Inhibitor Addition: Add this compound or other inhibitors across a range of concentrations (e.g., 10-point dose response from 0 to 10 µM). Include no-inhibitor (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Stop the reaction by adding an IMAP binding reagent.[8] This reagent binds specifically to the phosphorylated peptide substrate.
-
Measurement: After a 30-minute incubation at room temperature, measure fluorescence polarization. The degree of polarization is proportional to the amount of phosphorylated peptide.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based MLC Phosphorylation Western Blot
This protocol assesses the inhibitor's efficacy in a cellular context.
-
Cell Culture: Plate cells (e.g., MDA-MB-231) in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-18 hours.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 0.3, 1, 3 µM) for 1-2 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in 1x SDS-PAGE loading buffer containing phosphatase and protease inhibitors.
-
Protein Quantification & SDS-PAGE: Quantify protein concentration, normalize samples, and separate proteins on a 12% polyacrylamide gel.
-
Western Blotting: Transfer proteins to a PVDF membrane. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-MLC2 (Ser19) and total MLC2. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities. Normalize the pMLC signal to the total MLC signal for each condition.
Transwell Invasion Assay
This protocol measures the impact of MRCK inhibition on the invasive capacity of cancer cells.
-
Chamber Preparation: Rehydrate Matrigel-coated invasion chambers (e.g., Corning BioCoat, 8 µm pore size) with serum-free media for 2 hours at 37°C.
-
Cell Preparation: Harvest cells and resuspend them in serum-free media containing the desired concentrations of this compound or a vehicle control (DMSO).
-
Seeding: Add 5 x 10⁴ cells to the upper chamber. Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
Staining and Counting: Remove non-invading cells from the top of the membrane with a cotton swab. Fix the invading cells on the bottom of the membrane with methanol (B129727) and stain with crystal violet.
-
Analysis: Count the number of invading cells in several fields of view under a microscope. Compare the number of invading cells in inhibitor-treated wells to the control wells.
Conclusion
This compound is a valuable and well-established chemical biology tool for probing the function of MRCK kinases.[4][5] Its ability to potently inhibit MRCK in cellular contexts has been instrumental in linking MRCK activity to cancer cell invasion and motility.[4] However, its significant activity against ROCK kinases necessitates careful experimental design and interpretation.[6] For studies requiring unambiguous discrimination between MRCK and ROCK signaling, the newer, more selective inhibitor BDP9066 is a superior choice.[7][8] Conversely, when investigating processes where these kinases act redundantly, a dual inhibitor like DJ4 may be more appropriate.[3] Ultimately, the selection of an inhibitor should be guided by the specific biological question, with a clear understanding of its potency and selectivity profile.
References
- 1. researchgate.net [researchgate.net]
- 2. The actin-myosin regulatory MRCK kinases: regulation, biological functions and associations with human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static1.squarespace.com [static1.squarespace.com]
- 4. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of BDP5290 Results with Genetic Approaches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor BDP5290 with genetic approaches for studying the function of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK). This compound is a potent and selective inhibitor of MRCK, a key regulator of actin-myosin contractility downstream of the Cdc42 GTPase.[1] Validating the on-target effects of small molecule inhibitors with orthogonal genetic methods is crucial for robust drug development and target validation. This guide outlines the experimental data, detailed protocols, and visual workflows to facilitate this cross-validation process.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data available for this compound's inhibitory activity and the reported concordance with genetic knockdown of MRCK. While direct side-by-side quantitative comparisons in the same experiment are not extensively published, the phenotypic outcomes are described as consistent.[1]
| Parameter | This compound | Reference |
| Target Kinase | MRCKα, MRCKβ | [1] |
| In Vitro IC₅₀ (MRCKβ) | 1.3 nM | [1] |
| Cell-Based EC₅₀ (pMLC) | 166 nM (for MRCKβ-induced phosphorylation) | [1] |
| Effect on Cell Invasion | Potent inhibition of breast and squamous cancer cell invasion | [1] |
| Approach | Key Findings | Reference |
| This compound (Chemical) | Reduces phosphorylation of Myosin Light Chain (pMLC), inhibits cancer cell motility and invasion. | [1] |
| siRNA Knockdown (Genetic) | Phenotypic effects on cancer cell invasion are consistent with those observed with this compound treatment, validating its on-target activity. | [1] |
| CRISPR/Cas9 KO (Genetic) | Predicted to phenocopy the effects of this compound by ablating MRCK expression, providing definitive evidence of on-target activity. (No direct published data with this compound) |
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and the experimental workflows for cross-validating this compound's effects with genetic approaches.
Experimental Protocols
MRCK Inhibition with this compound
This protocol describes the treatment of cells with this compound to assess its effect on Myosin Light Chain (MLC) phosphorylation and cell invasion.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Serum-free medium
-
Matrigel invasion chambers
-
Antibodies: anti-pMLC (Ser19), anti-total MLC, and appropriate secondary antibodies.
Procedure:
-
Cell Culture: Culture cancer cells in complete medium to ~70-80% confluency.
-
This compound Treatment for pMLC Analysis:
-
Plate cells and allow them to adhere overnight.
-
Replace the medium with fresh complete medium containing various concentrations of this compound (e.g., 0, 10, 100, 1000 nM). A DMSO vehicle control should be included.
-
Incubate for 1-2 hours.
-
Lyse the cells and perform Western blotting for pMLC and total MLC.
-
-
Matrigel Invasion Assay:
-
Thaw Matrigel on ice and coat the upper chambers of transwell inserts. Allow to solidify at 37°C.
-
Resuspend cells in serum-free medium containing different concentrations of this compound or DMSO vehicle.
-
Seed the cells into the upper chambers.
-
Add complete medium (containing a chemoattractant like FBS) to the lower chambers.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the insert.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Quantify the number of invaded cells by microscopy.
-
Genetic Validation: siRNA-mediated Knockdown of MRCK
This protocol outlines the transient knockdown of MRCKα and MRCKβ using small interfering RNA (siRNA) to compare the resulting phenotype with this compound treatment.
Materials:
-
siRNA targeting human MRCKα (CDC42BPA) and MRCKβ (CDC42BPB)
-
Non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
Cancer cell line of interest (e.g., MDA-MB-231)
Procedure:
-
Cell Seeding: The day before transfection, seed cells so they will be 50-70% confluent at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute MRCKα/β siRNAs (or non-targeting control) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
-
Post-Transfection Incubation: Incubate the cells for 48-72 hours to allow for knockdown of MRCK protein.
-
Validation of Knockdown: Harvest a subset of cells to confirm MRCK knockdown by Western blot or qRT-PCR.
-
Phenotypic Assays:
-
At 48-72 hours post-transfection, perform the Matrigel invasion assay and Western blot for pMLC as described in the this compound protocol.
-
Compare the results from the MRCK knockdown cells to the non-targeting control and the this compound-treated cells.
-
Genetic Validation: CRISPR/Cas9-mediated Knockout of MRCK
This protocol provides a general workflow for generating a stable MRCK knockout cell line using CRISPR/Cas9 technology for definitive target validation.
Materials:
-
Cas9 nuclease
-
Synthetic guide RNAs (sgRNAs) targeting MRCKα and/or MRCKβ
-
Transfection reagent suitable for delivering Cas9/sgRNA ribonucleoproteins (RNPs)
-
Single-cell cloning supplies (96-well plates)
-
Genomic DNA extraction kit
-
PCR primers flanking the sgRNA target sites
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize at least two sgRNAs targeting early constitutive exons of MRCKα and/or MRCKβ to maximize the likelihood of a functional knockout.
-
RNP Formation and Transfection:
-
Complex the Cas9 nuclease with the sgRNAs to form RNPs according to the manufacturer's protocol.
-
Transfect the RNPs into the target cancer cell line.
-
-
Single-Cell Cloning:
-
48-72 hours post-transfection, dilute the cells and seed into 96-well plates to isolate single cells.
-
Allow single cells to grow into clonal colonies.
-
-
Screening for Knockout Clones:
-
Expand the clonal populations.
-
Extract genomic DNA from each clone.
-
Perform PCR to amplify the targeted region.
-
Use Sanger sequencing or a mismatch cleavage assay to identify clones with frameshift-inducing insertions or deletions (indels).
-
-
Validation of Knockout:
-
Confirm the absence of MRCK protein in candidate clones by Western blot.
-
-
Phenotypic Analysis:
-
Use the validated MRCK knockout and wild-type control cell lines to perform the Matrigel invasion and pMLC assays. The results from the knockout cells should phenocopy the effects of this compound if the inhibitor is on-target.
-
References
BDP5290: Unveiling its Anti-Invasive Potential in Preclinical Models
A Comparative Guide for Researchers in Oncology and Drug Development
The quest for novel therapeutics that can effectively thwart cancer cell invasion, a critical step in metastasis, has led to the investigation of various small molecule inhibitors. Among these, BDP5290 has emerged as a potent and selective inhibitor of Myotonic Dystrophy Kinase-Related CDC42-binding Kinase (MRCK), demonstrating significant anti-invasive properties in preclinical studies. This guide provides a comprehensive comparison of this compound with other relevant inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in their evaluation of this promising anti-cancer agent.
Performance Comparison: this compound vs. Alternative Invasion Inhibitors
This compound's efficacy in blocking cancer cell invasion has been benchmarked against other inhibitors, most notably the well-characterized ROCK inhibitor, Y27632. The data consistently indicates this compound's superior or distinct effects in various in vitro invasion models.
| Inhibitor | Target(s) | Cell Line | Invasion Assay | Key Findings | Reference |
| This compound | MRCKα, MRCKβ | MDA-MB-231 (Breast Cancer) | Matrigel Invasion | More effective at reducing invasion than Y27632. | [1][2] |
| SCC12 (Squamous Cell Carcinoma) | 3D Collagen Matrix Invasion | Strongly inhibited invasion at 2 µM. | [1][2] | ||
| Y27632 | ROCK1, ROCK2 | MDA-MB-231 (Breast Cancer) | Matrigel Invasion | Less effective at reducing invasion compared to this compound. | [1][2] |
| SCC12 (Squamous Cell Carcinoma) | 3D Collagen Matrix Invasion | Did not significantly inhibit invasion at 2 µM, despite equivalent inhibition of MLC phosphorylation. | [1][2] | ||
| BDP9066 | MRCK | MDA-MB-231 (Breast Cancer), SCC12 (Squamous Cell Carcinoma) | Migration and Invasion Assays | Reduced migration and invasion activities. | [3] |
| DJ4 | Dual ROCK and MRCK inhibitor | Not specified in provided abstracts | Not specified in provided abstracts | Effects on cancer cell motility and invasion observed, but individual contributions of ROCK vs. MRCK inhibition are unclear. | [3] |
| Chelerythrine Chloride | Broad specificity (including MRCK) | Not specified in provided abstracts | Cell Migration Assay | Inhibited cell migration. | [3] |
Mechanism of Action: Targeting the Drivers of Cell Motility
This compound exerts its anti-invasive effects by selectively inhibiting MRCKα and MRCKβ.[1][2] These kinases are crucial regulators of actin-myosin contractility, a fundamental process for cell movement and invasion. The signaling pathway is initiated by the small GTPase Cdc42, which activates MRCK. Activated MRCK then phosphorylates Myosin Light Chain (MLC), leading to increased myosin ATPase activity and the generation of contractile forces necessary for cell migration and invasion.[3][4][5]
Caption: this compound inhibits MRCK, blocking the phosphorylation of MLC and subsequent cell invasion.
In contrast, ROCK inhibitors like Y27632 act on a parallel pathway downstream of the RhoA GTPase. While both MRCK and ROCK pathways converge on MLC phosphorylation, their distinct upstream regulators and subcellular localizations can lead to different biological outcomes. This compound has been shown to be more effective at reducing MLC phosphorylation at cortical actin-myosin structures, which are critical for invasive processes, whereas Y27632 primarily affects MLC phosphorylation on cytoplasmic stress fibers.[1][2]
Experimental Protocols
To facilitate the replication and further investigation of this compound's anti-invasive properties, detailed methodologies for key experiments are provided below.
Matrigel Invasion Assay (MDA-MB-231 cells)
-
Cell Culture: MDA-MB-231 breast cancer cells are cultured in appropriate media until they reach 80-90% confluency.
-
Chamber Preparation: Matrigel-coated invasion chambers (e.g., BD BioCoat™) are rehydrated according to the manufacturer's instructions.
-
Cell Seeding: Cells are serum-starved, harvested, and resuspended in a serum-free medium. A defined number of cells (e.g., 5 x 10^4) are seeded into the upper chamber.
-
Inhibitor Treatment: The serum-free medium in the upper chamber contains the desired concentration of this compound, Y27632, or a vehicle control (e.g., DMSO).
-
Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum, to stimulate cell invasion.
-
Incubation: The chambers are incubated for a specified period (e.g., 22 hours) at 37°C in a humidified incubator.
-
Analysis: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope. The extent of invasion is quantified by comparing the number of invading cells in the treated groups to the control group.
3D Collagen Invasion Assay (SCC12 cells)
-
Collagen Gel Preparation: A collagen I solution is prepared on ice and neutralized.
-
Cell Embedding: A single-cell suspension of SCC12 squamous cell carcinoma cells is mixed with the collagen solution.
-
Gel Polymerization: The cell-collagen mixture is dispensed into culture wells and allowed to polymerize at 37°C.
-
Inhibitor Treatment: Once the gel has solidified, a complete medium containing the desired concentration of this compound, Y27632, or a vehicle control is overlaid.
-
Incubation: The cultures are maintained for several days, with the medium and inhibitors replenished regularly.
-
Imaging and Analysis: The invasion of cell clusters into the surrounding collagen matrix is monitored and imaged at different time points using phase-contrast microscopy. The area of cell invasion can be quantified using image analysis software.
References
- 1. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule MRCK inhibitor blocks cancer cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of potent and selective MRCK inhibitors with therapeutic effect on skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
